Product packaging for Lysophosphatidylcholines(Cat. No.:CAS No. 9008-30-4)

Lysophosphatidylcholines

Cat. No.: B164491
CAS No.: 9008-30-4
M. Wt: 299.26 g/mol
InChI Key: RYCNUMLMNKHWPZ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysophosphatidylcholine (LPC), also known as lysolecithin, is a bioactive lipid molecule derived from phosphatidylcholine (PC) through the enzymatic action of phospholipase A2 (PLA2) . It is a central molecule in physiological and pathological processes, with a normal plasma range of 125-143 nmole/mL in healthy individuals, though levels are known to fluctuate in various disease states . As a major component of oxidatively modified low-density lipoprotein (oxLDL), LPC is increasingly recognized as a critical marker and active mediator in disease research . LPC is a key reagent in diverse research fields. In cardiovascular studies, it is a well-established factor in the development of atherosclerotic plaques and endothelial dysfunction, where it induces prolonged endothelial activation, modulates inflammatory chemokine expression, impairs arterial relaxation, and increases oxidative stress . In neurobiology, LPC is a widely used tool to create focal demyelinating lesions in the central nervous system (e.g., in the spinal cord, brain, and optic nerves) to model diseases like multiple sclerosis and study the mechanisms of remyelination . Its demyelinating action is primarily myelinotoxic, acting as a detergent to disrupt the myelin membrane without directly killing oligodendrocytes . In immunology, specific LPC species, such as C16:0 and C18:0, have demonstrated adjuvant properties by promoting the maturation of human monocyte-derived dendritic cells and can help trigger specific humoral immune responses in model systems . Furthermore, research into chronic pain has revealed that injury to nervous tissue can lead to LPC accumulation, which may enhance membrane hyperexcitability, positioning LPC as a potential target for chronic pain treatment . LPC exerts its pleiotropic effects through multiple signaling mechanisms. It can activate various G protein-coupled receptors (GPCRs) like G2A and GPR4, as well as Toll-like receptors (TLR2 and TLR4) . This receptor engagement triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the release of pro-inflammatory factors such as IL-1β, IL-6, IL-8, and IFN-γ . LPC also modulates ion concentrations within cells, inducing calcium mobilization and affecting sodium and potassium currents, which can impact everything from second messenger systems to the membrane potential of cardiac myocytes . Additionally, LPC can induce apoptosis through mechanisms involving caspase activation, calcium influx, and the mitochondrial pathway . This product is intended for Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22NO7P B164491 Lysophosphatidylcholines CAS No. 9008-30-4

Properties

IUPAC Name

[(2R)-3-acetyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO7P/c1-9(12)16-7-10(13)8-18-19(14,15)17-6-5-11(2,3)4/h10,13H,5-8H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCNUMLMNKHWPZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9008-30-4
Record name Lysophosphatidylcholine, soybean
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Record name Lysophosphatidylcholines
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Lysophosphatidylcholine Metabolism and Homeostasis

Biosynthesis Pathways of Lysophosphatidylcholine

The generation of lysophosphatidylcholine is a critical step in lipid signaling and metabolism, primarily achieved through the enzymatic hydrolysis of phosphatidylcholine (PC). Several key enzymes, each with distinct isoforms and regulatory mechanisms, contribute to the production of LPC.

Phosphatidylcholine Hydrolysis by Phospholipase A2 Isoforms

Phospholipase A2 (PLA2) enzymes are a superfamily of lipolytic enzymes that catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids, including LPC. mdpi.com These enzymes are broadly categorized into several families, with secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and lipoprotein-associated PLA2 (Lp-PLA2) being central to LPC biosynthesis. mdpi.com

The various isoforms of PLA2 exhibit distinct tissue distributions and substrate specificities, which dictates their specific roles in LPC production. For instance, in inflammatory conditions, the expression and activity of certain PLA2 isoforms are significantly upregulated, leading to increased LPC levels. mdpi.com

PLA2 FamilyPrimary LocationKey Role in LPC Production
Secretory PLA2 (sPLA2)Extracellular spaceHydrolyzes phospholipids (B1166683) on the outer leaflet of cell membranes and lipoproteins. nih.gov
Cytosolic PLA2 (cPLA2)CytosolReleases arachidonic acid for eicosanoid synthesis, also contributing to LPC pools. asm.org
Lipoprotein-associated PLA2 (Lp-PLA2)Associated with LDL and HDLHydrolyzes oxidized phospholipids in lipoproteins, generating LPC. mdpi.com

Lecithin-Cholesterol Acyltransferase Activity in Lysophosphatidylcholine Formation

Lecithin-cholesterol acyltransferase (LCAT) is a pivotal enzyme in the metabolism of plasma lipoproteins, particularly high-density lipoprotein (HDL). uniprot.org Synthesized primarily in the liver and secreted into the plasma, LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to the free hydroxyl group of cholesterol. uniprot.orgskinident.world This reaction produces two key products: cholesteryl esters and lysophosphatidylcholine. uniprot.orgnih.gov

The LCAT-mediated formation of LPC is integral to the process of reverse cholesterol transport, where cholesterol is removed from peripheral tissues and transported back to the liver. nih.gov The generation of LPC on the surface of HDL and low-density lipoprotein (LDL) particles is a direct consequence of LCAT's enzymatic activity. uniprot.orgnih.gov Studies have shown that individuals with LCAT gene mutations exhibit significantly reduced levels of all molecular species of LPC. ahajournals.org

Contribution of Lipoprotein-Associated Phospholipase A2 to Lysophosphatidylcholine Production

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is predominantly found in circulation associated with LDL and, to a lesser extent, HDL. mdpi.comahajournals.org A primary function of Lp-PLA2 is the hydrolysis of oxidized phospholipids within lipoproteins, which are generated during oxidative stress. ahajournals.orgresearchgate.net

This enzymatic action on oxidized phosphatidylcholine results in the formation of lysophosphatidylcholine and oxidized free fatty acids. researchgate.netahajournals.org The production of LPC by Lp-PLA2 within atherosclerotic lesions is considered a key event in the progression of atherosclerosis, as LPC itself has pro-inflammatory properties. ahajournals.org Increased expression and activity of Lp-PLA2 have been observed in atherosclerotic plaques, co-localizing with macrophages. ahajournals.orgresearchgate.net

Involvement of Secretory Phospholipase A2 in Lysophosphatidylcholine Generation

Secretory phospholipases A2 (sPLA2s) are a group of low molecular weight, calcium-dependent enzymes that are secreted into the extracellular environment. nih.govmdpi.com There are several isoforms of sPLA2, each with distinct tissue expression and substrate preferences. mdpi.comnih.gov These enzymes play a significant role in various physiological and pathological processes, including inflammation and host defense, largely through their ability to generate bioactive lipid mediators like LPC. nih.govmdpi.com

sPLA2s hydrolyze phospholipids on the surface of cell membranes and lipoproteins, leading to the release of free fatty acids and lysophospholipids. nih.gov For example, certain sPLA2 isoforms can modify LDL particles, generating LPC and contributing to their atherogenic potential. ahajournals.org The activity of sPLA2s, and consequently the production of LPC, is often elevated during inflammatory responses. mdpi.comnih.gov Studies have shown that the products of sPLA2 activity, including LPC, can stimulate endothelial cell migration. ashpublications.org

Catabolic Pathways and Degradation of Lysophosphatidylcholine

The cellular and circulating levels of lysophosphatidylcholine are meticulously controlled not only by its synthesis but also by its degradation and conversion back to phosphatidylcholine. This catabolic process is crucial for maintaining membrane integrity and terminating LPC-mediated signaling.

Lysophosphatidylcholine Acyltransferase Activity and Reacylation to Phosphatidylcholine

The primary catabolic pathway for lysophosphatidylcholine involves its reacylation to form phosphatidylcholine, a reaction catalyzed by a family of enzymes known as lysophosphatidylcholine acyltransferases (LPCATs). e-century.uspnas.org This process is a key component of the Lands cycle, a phospholipid remodeling pathway that allows for the modification of fatty acid composition within cellular membranes. nih.gove-century.us

LPCATs utilize acyl-Coenzyme A (acyl-CoA) as the acyl donor to esterify the free hydroxyl group at the sn-2 position of LPC, thereby regenerating PC. e-century.uspnas.org There are several isoforms of LPCAT (LPCAT1, LPCAT2, LPCAT3, and LPCAT4), each exhibiting distinct tissue distribution and substrate specificities for both LPC and acyl-CoA species. e-century.usaai.orgnih.gov This isoform diversity allows for fine-tuned regulation of PC composition in different cell types and in response to various stimuli. e-century.usaai.org For instance, LPCAT3 has been identified as a key enzyme in the incorporation of polyunsaturated fatty acids into phospholipids. nih.gov

The reacylation of LPC to PC by LPCATs is a vital mechanism for terminating LPC signaling and preventing its potentially cytotoxic accumulation. researchgate.net

LPCAT IsoformKey Characteristics
LPCAT1 Involved in the conversion of LPC back to PC. e-century.us
LPCAT2 Plays a dual role in phospholipid remodeling and the biosynthesis of platelet-activating factor (PAF). maayanlab.cloud
LPCAT3 Major isoform in adipose tissue and plays a role in incorporating polyunsaturated fatty acids into phospholipids. nih.gov
LPCAT4 Participates in the reacylation of LPC to PC. e-century.us

Autotaxin-Mediated Hydrolysis of Lysophosphatidylcholine to Lysophosphatidic Acid

Autotaxin (ATX), a secreted glycoprotein (B1211001) encoded by the ENPP2 gene, is a key enzyme in the metabolism of lysophosphatidylcholine (LPC). mdpi.com It is a member of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family and is unique in its potent lysophospholipase D (lysoPLD) activity. mdpi.comresearchgate.net This enzymatic function allows ATX to catalyze the hydrolysis of extracellular LPC, cleaving the choline (B1196258) headgroup to produce lysophosphatidic acid (LPA), a potent bioactive lipid mediator. mdpi.comresearchgate.netlife-science-alliance.org

The ATX-LPA signaling axis is integral to a multitude of physiological and pathological processes. mdpi.comresearchgate.net LPA exerts its effects by binding to at least six specific G protein-coupled receptors (LPAR1–6), initiating various downstream signaling cascades that influence cell proliferation, survival, migration, angiogenesis, and inflammation. mdpi.comresearchgate.netrupress.org The production of LPA from LPC by ATX is the primary source of extracellular LPA, highlighting the critical role of this metabolic conversion. mdpi.comoup.com The affinity of ATX for LPC is significantly higher than for other potential substrates, suggesting that LPC is its main physiological substrate. oup.com

Research has shown that the catalytic efficiency of ATX can be allosterically modulated by its product, LPA. nih.gov The structure of ATX contains both an orthosteric active site and an allosteric site, referred to as the "tunnel," where LPA can bind and influence the enzyme's activity. nih.gov The fatty acid composition of the LPC substrate also affects the rate of hydrolysis by ATX, with a preference for LPCs containing unsaturated fatty acids over those with saturated fatty acids. oup.com Given the significant role of the ATX-LPA axis in various diseases, the development of ATX inhibitors is an active area of pharmacological research. researchgate.netbohrium.com

Lysophospholipase Activity in Lysophosphatidylcholine Degradation

The degradation of lysophosphatidylcholine is a critical process for maintaining cellular homeostasis and is primarily carried out by a class of enzymes known as lysophospholipases (LPLs). wikipedia.orgmdpi.com These enzymes catalyze the hydrolysis of the remaining fatty acid from the LPC molecule, resulting in the formation of glycerophosphocholine and a free fatty acid. wikipedia.orgcreative-enzymes.com This catabolic process is essential for preventing the accumulation of LPC, which can have cytotoxic effects at high concentrations.

LPLs are classified based on the ester bond they cleave. Lysophospholipase A1 (LPLA1) and lysophospholipase A2 (LPLA2) hydrolyze the acyl group at the sn-1 and sn-2 positions, respectively. nih.gov In humans, a variety of enzymes exhibit lysophospholipase activity, including calcium-independent phospholipase A2-gamma (PNPLA8), neuropathy target esterase (PNPLA6), and acyl-protein thioesterases 1 and 2 (LYPLA1, LYPLA2). wikipedia.org While enzymes with strong lysophospholipase A1 activity capable of efficiently degrading LPC into harmless materials in circulation have not been fully identified, their role is considered a potential therapeutic target for diseases associated with high LPC levels. nih.gov

The regulation of lysophospholipase expression and activity is influenced by various factors, including nutritional status. creative-enzymes.com These enzymes are prominently expressed in tissues with active lipid metabolism, such as adipose tissue, cardiac muscle, and skeletal muscle. creative-enzymes.com The degradation of LPC by these enzymes represents a key pathway for terminating its signaling functions and preventing its potentially detrimental effects on cell membranes and cellular processes.

Phospholipase B-like 1 Activity on Lysophosphatidylcholine

Phospholipase B-like 1 (PLB1) is an enzyme that has been shown to possess phospholipase activity, including the ability to hydrolyze lysophosphatidylcholine. nih.govontosight.ai This membrane-bound protein, found in neutrophils, demonstrates weak phospholipase activity towards a range of phospholipids. nih.govuniprot.org Its function is thought to be involved in the cellular response to microorganisms and in inflammatory processes. nih.gov

The hydrolysis of phosphatidylcholine (PC) by PLB1 results in the formation of 1-acyl LPC and a free fatty acid. ontosight.ai This reaction is significant as the product, 1-acyl LPC, is a bioactive lipid implicated in various cellular activities, including inflammation, cell proliferation, and apoptosis. ontosight.ai While the primary role of PLB1 is still under investigation, its ability to act on LPC suggests its participation in the complex network of lipid metabolism and signaling. The expression of PLB1 has been observed to be high on leukocytes in certain pathological conditions, though the precise mechanisms of its action remain to be fully elucidated. nih.gov

The Lands Cycle: Dynamics of Phosphatidylcholine and Lysophosphatidylcholine Turnover

The Lands cycle is a fundamental metabolic pathway responsible for the continuous remodeling and turnover of fatty acids within phosphatidylcholine (PC) molecules in cellular membranes. nih.gove-century.uselifesciences.org This cycle involves a two-step process of deacylation and reacylation. nih.gov First, a fatty acid is removed from the sn-2 position of a PC molecule by a phospholipase A2 (PLA2) enzyme, generating a lysophosphatidylcholine (LPC) molecule. nih.govresearchgate.net

The second step involves the reacylation of the LPC molecule by a lysophosphatidylcholine acyltransferase (LPCAT) enzyme. e-century.usfrontiersin.org LPCAT transfers a fatty acid from an acyl-CoA molecule to the vacant sn-2 position of LPC, thereby regenerating a PC molecule with a potentially different fatty acid composition. e-century.uspnas.org This process allows for the selective incorporation of different fatty acids, particularly polyunsaturated fatty acids (PUFAs), into membrane phospholipids, which is crucial for maintaining membrane fluidity and function. elifesciences.org

The Lands cycle is not only a mechanism for acyl-chain remodeling but also plays a role in regulating the cellular levels of LPC. nih.govresearchgate.net The coordinated action of PLA2 and LPCAT enzymes ensures a dynamic equilibrium between PC and LPC, allowing cells to rapidly adjust the composition of their membranes in response to various stimuli and metabolic needs. nih.govwiley.com The efficiency of this cycle is critical for cellular health, and disruptions in the Lands cycle have been linked to various pathological conditions. researchgate.net

Regulatory Mechanisms of Lysophosphatidylcholine Levels

Enzymatic Control of Lysophosphatidylcholine Homeostasis

The concentration of lysophosphatidylcholine (LPC) in cells and circulation is tightly regulated by the coordinated action of several enzymes to maintain homeostasis. nih.govresearchgate.net An imbalance in the activities of these enzymes can lead to the accumulation of LPC, which is associated with various diseases. nih.gov

The primary enzyme responsible for the production of LPC in the circulation is lipoprotein-associated phospholipase A2 (Lp-PLA2), which hydrolyzes phosphatidylcholine (PC) on low-density lipoproteins (LDL). nih.gov Overexpression or enhanced activity of Lp-PLA2 can lead to increased LPC levels. nih.gov

Conversely, the clearance of LPC is primarily managed by lysophosphatidylcholine acyltransferase (LPCAT) enzymes. nih.govresearchgate.net LPCATs are intracellular enzymes that convert LPC back to PC in the presence of acyl-CoA, effectively removing it from circulation and incorporating it back into the Lands cycle. nih.govresearchgate.net At least four subtypes of LPCAT have been identified, located in various tissues including the liver, lungs, and red blood cells. nih.gov

Another key enzyme in LPC metabolism is autotaxin (ATX), which degrades LPC through its lysophospholipase D activity to produce lysophosphatidic acid (LPA). nih.govresearchgate.net This conversion represents an alternative catabolic pathway for LPC, generating another potent signaling lipid. The interplay between these enzymes—Lp-PLA2, LPCAT, and ATX—is crucial for maintaining physiological LPC concentrations. nih.gov

Hypoxia-Induced Regulation of Lysophosphatidylcholine Production

Hypoxic conditions, characterized by low oxygen levels, can significantly impact cellular metabolism, including the regulation of lipid synthesis and turnover. nih.govresearchgate.net Research has indicated that hypoxia can lead to an increase in the production of lysophosphatidylcholine (LPC). researchgate.netresearchgate.net

One of the key mediators in the cellular response to hypoxia is the hypoxia-inducible factor (HIF)-1. nih.govresearchgate.net HIF-1 can alter the expression profiles of genes involved in various metabolic pathways, including those related to the biosynthesis of phospholipids. researchgate.net In the liver, for instance, HIF-1 can activate key regulatory genes in lipid synthesis. researchgate.net

Studies have shown that hypoxia can induce a prominent increase in the amount of LPC. researchgate.net It has been suggested that under hypoxic conditions, LPC may serve as a more accessible nutrient source for cell proliferation. researchgate.net In the context of certain diseases, such as sickle cell disease, hypoxia has been found to preferentially induce the activity of phospholipase A2 (PLA2), the enzyme that produces LPC, without a corresponding increase in the activity of lysophosphatidylcholine acyltransferase (LPCAT), the enzyme that clears it. researchgate.net This imbalance in the Lands' cycle under hypoxic conditions can lead to an accumulation of LPC, which may contribute to the pathophysiology of the disease. researchgate.net Furthermore, in maize endosperm, the response to hypoxia and developmental cell death has been linked to the generation and deposition of LPC in starch granules. oup.com

Endogenous Buffering Mechanisms for Lysophosphatidylcholine

The homeostasis of lysophosphatidylcholine (LPC) is maintained through a sophisticated network of endogenous buffering mechanisms that prevent its accumulation and potential cytotoxicity. These systems involve both binding proteins that sequester LPC in the circulation and enzymatic pathways that metabolize it into other compounds.

Protein-Mediated Buffering and Transport

A primary mechanism for buffering LPC in the bloodstream is its binding to plasma proteins, which act as carriers and scavengers. mdpi.comresearchgate.net This binding limits the bioavailability of free LPC, thus mitigating its detrimental effects on cell membranes and vascular function. nih.govoup.comnih.gov

Albumin : As the most abundant protein in plasma, albumin is a major buffer for LPC. nih.gov Approximately 80% of circulating LPC is bound to albumin. mdpi.comnih.gov This interaction is crucial, as hypoalbuminemia (low albumin levels) is associated with a decrease in LPC-albumin binding and a subsequent increase in LPC levels within lipoproteins like VLDL and LDL. mdpi.comnih.gov Studies have demonstrated that albumin can protect against LPC-induced vascular dysfunction, such as vasoconstriction, highlighting its role as a potent buffer. nih.govoup.com Isothermal titration calorimetry has shown that a single bovine serum albumin molecule can bind up to five LPC molecules. nih.gov

Alpha-1 Acid Glycoprotein (AGP) : Similar to albumin, AGP is another plasma protein that binds and transports LPC, facilitating its clearance from the circulation, primarily to the liver for phosphatidylcholine (PC) synthesis. mdpi.comresearchgate.net The concentration of AGP increases during inflammatory states, where it exerts anti-inflammatory effects, which may be partly related to its ability to scavenge LPC. mdpi.com

Interactive Data Table: Key Proteins in LPC Buffering

ProteinPrimary FunctionSignificance in LPC HomeostasisSource
Albumin Binds and transports ~80% of circulating LPC.Prevents LPC-induced cytotoxicity and vascular dysfunction by reducing its bioavailability. nih.govoup.comnih.gov Low albumin levels lead to increased LPC in lipoproteins. mdpi.com mdpi.comnih.govoup.comnih.gov
Alpha-1 Acid Glycoprotein (AGP) Binds and transports LPC to the liver for clearance.Complements albumin in scavenging circulating LPC, particularly during inflammatory conditions. mdpi.com mdpi.com

Enzymatic Degradation and Conversion

The metabolic conversion of LPC by various enzymes is another critical component of its homeostasis. These enzymes are located in different tissues and cellular compartments and provide pathways for either recycling LPC back into PC or converting it into other signaling molecules. nih.gov

Lysophosphatidylcholine Acyltransferases (LPCATs) : These enzymes play a central role in the reacylation of LPC back to PC, a key reaction in the remodeling pathway for phospholipids known as the Lands cycle. mdpi.comnih.gove-century.uspnas.org By catalyzing the transfer of an acyl group from Acyl-CoA to LPC, LPCATs effectively clear LPC while regenerating PC, the most abundant phospholipid in cell membranes. e-century.usavantiresearch.com This clearance mechanism is active in the endoplasmic reticulum of various cells, including hepatocytes and alveolar type II cells. mdpi.com At least four subtypes of LPCAT have been identified, with LPCAT1, LPCAT2, and LPCAT3 being well-characterized and showing different substrate preferences and tissue expression. mdpi.come-century.us For instance, LPCAT3 is considered the primary enzyme responsible for hepatic LPCAT activity. e-century.us

Autotaxin (ATX) : Also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), Autotaxin is a secreted enzyme with lysophospholipase D (lyso-PLD) activity. mdpi.comaai.org It hydrolyzes extracellular LPC to produce the signaling lipid lysophosphatidic acid (LPA). nih.govaacrjournals.orgmdpi.com This conversion represents a significant pathway for LPC degradation in the circulation. nih.govmdpi.com However, the product, LPA, is itself a potent bioactive molecule involved in numerous physiological and pathological processes, including cell proliferation, migration, and inflammation, acting through its own set of G protein-coupled receptors. mdpi.comnih.govaacrjournals.org Therefore, the ATX-LPA axis represents a complex regulatory node where the buffering of one lipid mediator leads to the generation of another.

Other Phospholipases : Other enzymes with the potential to hydrolyze LPC exist. For example, Phospholipase B-like 1, a membrane-bound protein found in neutrophils, exhibits weak phospholipase activity towards various phospholipids, including LPC. mdpi.com While enzymes with lysophospholipase A1 activity could theoretically degrade LPC into less harmful metabolites, they have not been identified in the circulation. nih.gov

Interactive Data Table: Key Enzymes in LPC Metabolism

EnzymeGeneReaction CatalyzedSignificance in LPC HomeostasisSource
Lysophosphatidylcholine Acyltransferase (LPCAT) LPCAT1, LPCAT2, LPCAT3, LPCAT4LPC + Acyl-CoA → Phosphatidylcholine + CoAPrimary clearance mechanism; recycles LPC back into PC as part of the Lands cycle in various tissues. mdpi.comnih.gove-century.us mdpi.comnih.gove-century.us
Autotaxin (ATX) ENPP2LPC → Lysophosphatidic Acid (LPA) + CholineMajor pathway for extracellular LPC degradation, but produces another potent signaling lipid, LPA. mdpi.comaai.orgmdpi.com mdpi.comaai.orgmdpi.com
Phospholipase B-like 1 PLB1Hydrolyzes phospholipids, including LPC.May play a minor role in LPC degradation, particularly in leukocytes during inflammation. mdpi.com mdpi.com

Cellular and Molecular Mechanisms of Lysophosphatidylcholine Action

Receptor-Mediated Signaling by Lysophosphatidylcholine

Lysophosphatidylcholine (LPC) exerts a wide range of biological effects by interacting with specific cell surface receptors, thereby initiating intracellular signaling cascades. These interactions are central to its role in various physiological and pathological processes. The primary receptor families implicated in LPC signaling are G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).

A significant portion of LPC's cellular actions are mediated through its interaction with several members of the GPCR superfamily. These seven-transmembrane domain receptors, upon ligand binding, activate intracellular G proteins, leading to a cascade of downstream signaling events. While several GPCRs have been proposed as LPC receptors, the nature of these interactions varies from direct agonism to allosteric modulation.

The G protein-coupled receptor 132 (GPR132), also known as G2A, was one of the first receptors proposed to bind LPC. nih.gov It is highly expressed in immune cells such as monocytes and macrophages. nih.gov However, its role as a direct, high-affinity receptor for LPC is a subject of debate. wikipedia.orgnih.gov Some studies suggest that G2A is more of an effector of LPC action rather than a direct receptor, or that LPC acts by preventing the spontaneous internalization of G2A, thereby enhancing its presence on the cell surface. nih.govfrontiersin.org

Despite the controversy over direct ligandship, G2A is functionally linked to LPC-mediated physiological processes. LPC can stimulate the chemotaxis of T-cells and macrophages in a G2A-dependent manner, highlighting its importance in recruiting immune cells. nih.govfrontiersin.org This receptor is integral to the LPC signaling pathway that regulates immune cell migration and responses to cellular stress. Furthermore, G2A is essential for the engulfment of apoptotic cells (efferocytosis) by macrophages, a process where LPCs act as "find-me" signals released by the dying cells. frontiersin.org LPC is also reported to promote and stabilize macrophage polarization towards the pro-inflammatory M1 phenotype, an effect that is diminished when the G2A receptor is blocked. nih.gov Interestingly, G2A is also recognized as a proton-sensing receptor, and its activity can be modulated by pH changes in the local environment. nih.gov

FindingCell/System StudiedObserved Effect of LPCReference
Controversial Ligandship-Role as a direct LPC receptor is debated; may be an effector of LPC action. wikipedia.orgnih.govnih.gov
Immune Cell ChemotaxisT-cells, MacrophagesStimulates cell migration in a G2A-dependent fashion. nih.govfrontiersin.org
Macrophage PolarizationMacrophagesPromotes and stabilizes M1 phenotype; effect is reduced by G2A blockade. nih.gov
EfferocytosisMacrophagesG2A is essential for the engulfment of apoptotic neutrophils, a process guided by LPCs. frontiersin.org
Adhesion Molecule ExpressionHuman Umbilical Vein Endothelial Cells (HUVECs)G2A mediates LPC-induced expression of ICAM-1 and VCAM-1. nih.gov

G protein-coupled receptor 4 (GPR4) is another receptor strongly implicated in LPC signaling, particularly in the vascular endothelium. physiology.org Research provides compelling evidence that GPR4 mediates the LPC-induced impairment of endothelial barrier function. physiology.orgbohrium.com Studies using siRNA to silence GPR4 expression demonstrated a partial prevention of the LPC-induced decrease in transendothelial resistance. physiology.orgbohrium.com This effect was associated with the inhibition of cellular stress fiber formation and the inactivation of the small GTPase RhoA, a key regulator of the actin cytoskeleton. physiology.orgbohrium.com

In addition to barrier dysfunction, GPR4 is involved in the pro-inflammatory effects of LPC on endothelial cells. LPC upregulates the expression of vascular cell adhesion molecule-1 (VCAM-1) and P-selectin, and this process involves GPR4. nih.gov Overexpression of GPR4 enhances the LPC-induced expression of these adhesion molecules. nih.gov Recent high-resolution structural studies have provided deeper insight into this interaction, revealing a bound LPC molecule within the GPR4 structure. biorxiv.orgnih.gov These findings suggest that while GPR4's primary activation mechanism is sensing acidic pH (protons), LPC acts as a positive allosteric modulator, enhancing the receptor's activation. biorxiv.orgnih.gov

FindingCell/System StudiedObserved Effect of LPCReference
Endothelial Barrier DysfunctionEndothelial CellsInduces barrier dysfunction, an effect regulated by endogenous GPR4. physiology.orgbohrium.com
RhoA ActivationEndothelial CellsActivates RhoA and stress fiber formation; this is prevented by GPR4 knockdown. physiology.orgbohrium.com
Adhesion Molecule UpregulationYPEN-1, HEK293T cellsInduces VCAM-1 and P-selectin expression via a GPR4-dependent pathway. nih.gov
Positive Allosteric ModulationStructural analysis (Cryo-EM)LPC binds to GPR4 and has positive allosteric effects on its proton-mediated activation. biorxiv.orgnih.gov

The G protein-coupled receptor 17 (GPR17) is primarily associated with LPC signaling in the central nervous system (CNS), particularly in the context of myelin biology. nih.gov GPR17 is expressed by oligodendrocyte precursor cells (OPCs) and plays a crucial role in regulating their differentiation and survival. frontiersin.orguni-muenchen.de LPC is known to induce demyelination in the spinal cord white matter, and this effect is mediated, at least in part, by activating GPR17 signaling. nih.gov

Activation of GPR17 inhibits the survival of oligodendrocytes and the differentiation of their precursor cells. nih.govuni-muenchen.de This is achieved by reducing intracellular cyclic AMP (cAMP) levels and inducing the expression of the pro-apoptotic gene XIAP-associated factor 1 (Xaf1). nih.gov While GPR17 responds to LPC, it is also considered a P2Y-like receptor that is activated by uracil (B121893) nucleotides (e.g., UDP-glucose) and cysteinyl leukotrienes (e.g., LTD4), which are molecules released at sites of injury and inflammation in the brain. frontiersin.orguni-muenchen.de The expression of GPR17 itself is tightly regulated during oligodendrocyte development and can be increased following treatment with LPC. uni-muenchen.deunimi.it

FindingCell/System StudiedObserved Effect of LPCReference
CNS DemyelinationSpinal Cord White MatterInduces demyelination by activating GPR17 signaling. nih.gov
Oligodendrocyte FunctionOligodendrocyte Precursor Cells (OPCs)Inhibits oligodendrocyte survival and precursor cell differentiation. nih.govuni-muenchen.de
Gene ExpressionOligodendrocytesInduces pro-apoptotic gene Xaf1 expression. nih.gov
GPR17 TranscriptionIn vitro modelsLPC treatment can increase GPR17 transcription. unimi.it

Orphan GPCRs are receptors whose endogenous ligands have not yet been identified. frontiersin.org They represent a significant portion of the GPCR superfamily and are promising targets for drug discovery. frontiersin.orgfrontiersin.org The search for LPC receptors has involved the process of "deorphanization," where ligands are matched to these previously uncharacterized receptors. nih.gov

Both G2A and GPR4 were considered orphan receptors before being linked to LPC and/or proton-sensing activities. nih.gov The ongoing search for novel LPC receptors continues to focus on this group. A notable breakthrough occurred with the identification of GPR119 as a bona fide LPC receptor. researchgate.net Through extensive biochemical and structural analyses, researchers demonstrated that LPC binds directly to and activates GPR119. researchgate.net Structural data of the GPR119-G-protein complex revealed a density map that corresponded to LPC, a finding confirmed by mass spectrometry. researchgate.net This deorphanization provided crucial structural evidence for a direct role of LPC in regulating glucose-dependent insulin (B600854) secretion through GPR119. researchgate.net This contrasts with another related lysophospholipid, lysophosphatidic acid (LPA), which was found to be the ligand for the orphan receptor GPR87. nih.gov

Beyond GPCRs, LPC interacts with the innate immune system through Toll-like receptors (TLRs), which are key pattern recognition receptors that detect molecular patterns associated with pathogens and cellular damage. nih.govmdpi.com Studies have shown that LPC can act as a ligand for both TLR4 and TLR2. nih.gov

In transfected HEK 293A cells and murine peritoneal macrophages, various forms of LPC were shown to trigger signaling through both TLR4 and the TLR2/1 heterodimer. nih.gov This activation leads to downstream events characteristic of TLR signaling, including the activation of the transcription factor NF-κB and the production of the pro-inflammatory cytokine Interleukin-8 (IL-8). nih.gov However, the role of LPC in TLR signaling is complex and appears to be context-dependent. While LPC alone can trigger a pro-inflammatory response, it can also counteract the effects of classical TLR ligands. nih.gov For instance, in the presence of the potent TLR4 ligand lipopolysaccharide (LPS), LPC has been shown to block LPS-induced nitric oxide (NO) synthesis and the activation of the ERK signaling pathway. nih.gov This suggests that LPC can act as a dual-activity ligand, capable of both initiating and modulating inflammatory responses through TLRs. nih.gov Furthermore, schistosomal-derived LPC has been demonstrated to induce eosinophil recruitment and activation through a TLR2-dependent pathway. nih.gov

FindingCell/System StudiedObserved Effect of LPCReference
TLR4 and TLR2/1 ActivationHEK 293A cells, Murine MacrophagesActivates TLR4 and TLR2/1 signaling, leading to NF-κB activation and IL-8 production. nih.gov
Dual Modulatory RoleMurine MacrophagesCounteracts LPS-induced nitric oxide synthesis and ERK activation. nih.gov
Eosinophil RecruitmentIn vivo (mouse model)Schistosomal-derived LPC induces eosinophil recruitment via a TLR2-dependent mechanism. nih.gov

Compound and Protein Name Index

NameType
Lysophosphatidylcholine (LPC)Lipid
G protein-coupled receptor 132 (GPR132 / G2A)Protein (GPCR)
G protein-coupled receptor 4 (GPR4)Protein (GPCR)
G protein-coupled receptor 17 (GPR17)Protein (GPCR)
G protein-coupled receptor 119 (GPR119)Protein (GPCR)
G protein-coupled receptor 87 (GPR87)Protein (GPCR)
RhoAProtein (GTPase)
XIAP-associated factor 1 (Xaf1)Protein (Gene)
Toll-Like Receptor 2 (TLR2)Protein (Receptor)
Toll-Like Receptor 4 (TLR4)Protein (Receptor)
Nuclear Factor kappaB (NF-κB)Protein (Transcription Factor)
Interleukin-8 (IL-8)Protein (Cytokine)
Lipopolysaccharide (LPS)Molecule
Nitric Oxide (NO)Molecule
Cyclic AMP (cAMP)Molecule
UDP-glucoseMolecule
Cysteinyl leukotriene D4 (LTD4)Lipid
Lysophosphatidic acid (LPA)Lipid
Vascular Cell Adhesion Molecule-1 (VCAM-1)Protein
P-selectinProtein
Intercellular Adhesion Molecule-1 (ICAM-1)Protein
GPR17 Signaling and Lysophosphatidylcholine

Potential Nuclear Receptor Interactions of Lysophosphatidylcholine

Lysophosphatidylcholine (LPC) has been shown to interact with and modulate the activity of several nuclear receptors, which are key transcription factors in regulating metabolic and inflammatory pathways. These interactions are crucial for understanding the diverse biological effects of LPC.

Peroxisome Proliferator-Activated Receptors (PPARs)

LPC can activate Peroxisome Proliferator-Activated Receptor delta (PPARδ). Studies have demonstrated that LPC species, such as LPC(16:0) and LPC(18:1), upregulate PPARδ target genes in human skeletal muscle cells, including ANGPTL4, PDK4, PLIN2, and CPT1A. nih.gov This activation of PPARδ by LPC is associated with protective effects against fatty acid-induced inflammation and endoplasmic reticulum stress in these cells. nih.gov The mechanism involves enhanced DNA binding of the PPARδ/RXR dimer, leading to increased transcriptional activity. nih.govresearchgate.net In contrast, some research suggests that lysophosphatidic acid (LPA), a related lysophospholipid, can act as a ligand for PPARγ. nih.govpnas.org

Liver X Receptors (LXRs)

The interaction between LPC and Liver X Receptors (LXRs) is more indirect. While LPC itself is not a direct ligand for LXRs, the activation of LXRs by agonists can influence cellular responses to LPC. For instance, LXR activation has been shown to inhibit LPC-induced interleukin-8 (IL-8) production in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This anti-inflammatory effect is mediated, at least in part, through the suppression of the NF-κB pathway. nih.govnih.gov Furthermore, LXR activation upregulates the expression of lysophosphatidylcholine acyltransferase 3 (LPCAT3). ahajournals.orgahajournals.orgmdpi.com LPCAT3 is an enzyme that incorporates arachidonic acid into phospholipids (B1166683), thereby influencing the cellular lipid composition and subsequent inflammatory responses. ahajournals.org

Testicular Receptor 4 (TR4)

The nuclear receptor TR4, also known as NR2C2, has been implicated in lipid metabolism and the formation of foam cells, a key event in atherosclerosis. nih.gov While direct binding of LPC to TR4 has not been definitively established, TR4 is known to function as a sensor for fatty acids and their metabolites. nih.gov Given that LPC is a significant component of oxidized low-density lipoprotein (oxLDL), which is a major driver of foam cell formation, it is plausible that LPC could indirectly influence TR4 activity by contributing to the pool of lipid molecules that regulate this receptor. TR4, along with PPARγ, has been shown to regulate the expression of the scavenger receptor CD36, which is involved in the uptake of lipids by macrophages. researchgate.net

Table 1: Summary of Lysophosphatidylcholine's Interactions with Nuclear Receptors

Nuclear ReceptorDirect/Indirect InteractionKey FindingsReferences
PPARδ DirectLPC activates PPARδ, leading to the upregulation of target genes involved in lipid metabolism and inflammation. This has a protective effect against lipotoxicity in skeletal muscle cells. nih.govresearchgate.net
PPARγ Indirect (related to LPA)While LPA is a known ligand for PPARγ, the direct interaction of LPC is less clear. nih.govpnas.org
LXR IndirectLXR activation modulates the cellular response to LPC, primarily by suppressing LPC-induced inflammation and regulating enzymes involved in LPC metabolism like LPCAT3. nih.govnih.govahajournals.orgahajournals.orgmdpi.com
TR4 Indirect (putative)As a fatty acid sensor involved in lipid uptake, TR4 activity may be indirectly influenced by LPC within the context of oxLDL and foam cell formation. nih.govresearchgate.net

Intracellular Signaling Cascades Activated by Lysophosphatidylcholine

Lysophosphatidylcholine (LPC) is a bioactive lipid mediator that triggers a variety of intracellular signaling cascades, leading to diverse cellular responses. These signaling pathways are critical in mediating the physiological and pathological effects of LPC.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. LPC has been shown to activate several key MAPK pathways.

The p38 MAPK pathway is primarily associated with cellular responses to stress and inflammation. Research has demonstrated that LPC can induce the phosphorylation and activation of p38 MAPK in various cell types. This activation is often linked to the pro-inflammatory effects of LPC.

The Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2) pathway is classically involved in cell proliferation, differentiation, and survival. LPC has been shown to stimulate the phosphorylation and activation of ERK1/2 in multiple cell types. nih.gov This activation can contribute to both normal physiological processes and the pathogenesis of diseases where cell proliferation is a factor.

p38 MAPK Activation

NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. LPC is a well-established activator of the NF-κB pathway. nih.gov This activation typically involves the degradation of the inhibitory κBα (IκBα) protein, which allows the p50/p65 NF-κB subunits to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. The activation of NF-κB by LPC is a key mechanism underlying its role in promoting inflammation in various pathological conditions.

Protein Kinase C (PKC) Modulation by Lysophosphatidylcholine

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are involved in a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. LPC has been shown to modulate the activity of PKC. ahajournals.org The activation of PKC by LPC can occur through various mechanisms, including the generation of diacylglycerol (DAG) or through direct interactions with the kinase. This modulation of PKC activity by LPC contributes to its diverse biological effects.

Table 2: Intracellular Signaling Pathways Activated by Lysophosphatidylcholine

Signaling PathwayKey ComponentsCellular OutcomesReferences
p38 MAPK p38Inflammation, Stress Response
ERK1/2 ERK1, ERK2Proliferation, Differentiation, Survival nih.gov
NF-κB IκBα, p50, p65Inflammation, Cell Survival, Proliferation nih.gov
PKC Various PKC isoformsCell Growth, Differentiation, Apoptosis ahajournals.org

Purinergic Signaling and ATP Release Mechanisms

Lysophosphatidylcholine in Membrane Dynamics and Interactions

Lysophosphatidylcholine (LPC), as an amphiphilic molecule, readily integrates into the lipid bilayers of cellular membranes. mdpi.com This integration is a primary mechanism through which it exerts many of its biological effects. LPC is derived from phosphatidylcholine (PC), a major structural phospholipid in membranes, through the enzymatic action of phospholipase A₂ (PLA₂), which removes one of the fatty acid chains. frontiersin.orgmdpi.com The resulting LPC molecule has a larger polar head group relative to its single acyl tail, giving it a conical shape that can significantly alter membrane properties.

The insertion of LPC into a membrane introduces positive curvature strain and can disrupt the normal packing of phospholipids, leading to increased membrane permeability and fluidity. mdpi.comnih.gov This physical perturbation of the membrane can directly affect the function of embedded proteins, such as ion channels and receptors. ahajournals.org For example, the mechanism for LPC-induced demyelination in the nervous system involves its integration into the myelin sheath, which increases permeability and leads to cell death. mdpi.com

The concentration of LPC in membranes is tightly regulated. The Lands cycle describes the continuous turnover of fatty acids in membranes, where LPC is reacylated back into PC by the enzyme lysophosphatidylcholine acyltransferase (LPCAT). mdpi.comfrontiersin.org This process allows cells to remodel their membrane composition. LPCAT enzymes are integral membrane proteins, often located in the endoplasmic reticulum, that use acyl-CoAs to esterify LPC, thereby removing it from the membrane and converting it back to the cylindrical-shaped PC that is more favorable for bilayer stability. frontiersin.org The balance between PLA₂ and LPCAT activities thus determines the transient local concentrations of LPC within cellular membranes and its subsequent effects on membrane dynamics and signaling.

Induction of Membrane Permeability and Necrotic Cell Death by Lysophosphatidylcholine

LPC is known to integrate into cellular membranes, causing a rapid increase in membrane permeability. nih.govwiley.comsigmaaldrich.com This disruption of the membrane barrier can lead to necrotic cell death. mdpi.com The mechanism involves the direct insertion of LPC into the lipid bilayer, which alters its structural integrity. nih.govwiley.comsigmaaldrich.com Studies have shown that LPC-induced injury can be mimicked by other agents that disrupt lipids, highlighting the nonspecific nature of this interaction. nih.govwiley.comsigmaaldrich.com In human blood platelets, LPC has been shown to induce oxidative stress and an increase in intracellular calcium, leading to caspase-independent necrotic cell death. nih.gov This process is characterized by increased phosphatidylserine (B164497) expression, reduced mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore. nih.gov Furthermore, LPC causes platelets to swell into a balloon-like shape, leading to membrane fragmentation and the release of cellular contents. nih.gov In the context of demyelination, the integration of LPC into the cell membrane is a key mechanism that leads to permeability and subsequent necrotic cell death of oligodendrocytes. mdpi.com Research on human breast cancer cells (MDA-MB-231) has also demonstrated that LPC-DHA can induce significant membrane damage, as indicated by the release of lactate (B86563) dehydrogenase (LDH), which is correlated with a loss of cell viability. mdpi.com This effect is attributed to the translocation of LPC into the cell membrane, which changes the molecular organization and ion permeability, ultimately causing cell death through membrane disruption. mdpi.com

Non-Specific Disruption of Myelin Lipids by Lysophosphatidylcholine

For many years, lysophosphatidylcholine (LPC) has been utilized as a tool to induce demyelination in experimental settings, although the precise mechanisms were not fully understood. nih.govwiley.comsigmaaldrich.com It is now known that LPC acts by non-specifically disrupting the lipids within the myelin sheath. nih.govwiley.comsigmaaldrich.com As an endogenous lysophospholipid, LPC has the potential to cause demyelination in certain disease states. nih.govwiley.comsigmaaldrich.com

The process of LPC-induced demyelination is thought to be a primary lipid-disrupting myelinopathy. nih.gov When introduced into white matter, LPC integrates into cellular membranes, leading to a rapid increase in their permeability. nih.govwiley.comsigmaaldrich.com This direct disruption of the lipid architecture of myelin is a key initiating event. nih.gov Interestingly, injected LPC is cleared from the tissue within 24 hours. However, by five days, there is an increase in endogenous LPC levels, which is not associated with further damage. nih.govwiley.com This suggests that the brain may have mechanisms to buffer or manage LPC levels. nih.govwiley.com In cell culture models, the damaging effects of LPC can be significantly reduced by the presence of albumin, which can bind and sequester the lipid. nih.govwiley.com The demyelination process initiated by LPC is also thought to involve the recruitment of macrophages and microglia, which then phagocytose the damaged myelin. wikipedia.org

Influence on Membrane Hydrocarbon Thickness, Intrinsic Curvature, and Molecular Packing

Lysophospholipids (LPLs) like lysophosphatidylcholine (LPC) are known to be membrane-active agents that can disrupt key properties of the cell membrane, including its hydrocarbon thickness, intrinsic curvature, and the packing of its molecules. nih.gov LPC, with its single acyl chain, has a cone-like shape that promotes a positive spontaneous curvature in membranes. nih.govnih.govaip.org This is in contrast to lipids like cholesterol, which contribute to negative curvature. nih.govnih.gov

The incorporation of LPC into a lipid bilayer can lead to membrane thinning. nih.gov Molecular dynamics simulations have captured this effect, showing that both LPC and another LPL, lysophosphatidylethanolamine (LPE), can reduce the thickness of the membrane. nih.gov The positive curvature strain imposed by these LPLs is also reflected in the lateral pressure profiles of the membrane. nih.gov The structure of a membrane, including its thickness and lipid packing, is critical for many cellular functions. aip.orgconicet.gov.ar For instance, the hydrophobic thickness of a membrane, which is influenced by the length and saturation of lipid acyl chains, can regulate the function of membrane-associated proteins. conicet.gov.armpg.de The presence of lipids with different intrinsic curvatures, like LPC, can lead to non-linear changes in the structural and mechanical properties of mixed lipid membranes. aip.org The addition of LPC to dimyristoyl-sn-glycero-3-phosphocholine (DMPC) vesicles has been shown to increase the hydration of the polar shell, which can be attributed to changes in phospholipid packing. nih.gov

Modulation of Host Defense Peptide Membrane Permeabilization Efficacy

Lysophospholipids (LPLs) and host defense peptides (HDPs) are both naturally occurring molecules that can disrupt cell membranes. nih.gov While their individual effects have been studied, their combined action is an area of active research. nih.gov Recent studies have shown that lysophosphatidylcholine (LPC) can enhance the membrane permeabilization capability of the HDP piscidin 1 (P1). nih.gov

In experiments using model membrane systems, the presence of LPLs alone did not cause significant leakage. nih.gov However, when combined with P1, the efficacy of membrane permeabilization was significantly boosted. nih.gov The order of efficacy was found to be POPC/POPG/16:0 LPC > POPE/POPG/14:0 LPE > POPC/POPG > POPE/POPG, indicating that LPC had a more pronounced enhancing effect than lysophosphatidylethanolamine (LPE). nih.gov This enhancement occurred without altering the membrane affinity or the conformation of the P1 peptide. nih.gov Molecular dynamics simulations suggest that P1 and LPLs act in a concerted fashion to disrupt membranes. nih.gov LPC, being a more disruptive LPL, boosts the permeabilization of P1 more effectively than LPE. nih.gov This synergistic action is relevant for understanding biological processes where multiple membrane-active agents are present. nih.gov In the context of bacterial infections, LPC has been shown to have beneficial effects when used in combination with antibiotics against Gram-negative bacteria like E. coli and P. aeruginosa, and can directly induce killing of Gram-positive bacteria like MRSA by increasing membrane permeability. elsevier.espreprints.org

Inhibition of SNARE Complex Disassembly by Lysophosphatidylcholine

The process of membrane fusion in cells is mediated by SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) proteins. nih.govnih.gov This involves the formation of a stable complex between t-SNAREs on the target membrane and a v-SNARE on the vesicle membrane. nih.govnih.gov The disassembly of this complex by NSF (N-ethylmaleimide-sensitive factor) and ATP is crucial for subsequent rounds of vesicle fusion. nih.gov

Research has shown that lipids that influence membrane curvature can significantly affect SNARE complex disassembly. nih.govnih.gov Lysophosphatidylcholine (LPC), which promotes positive membrane curvature, has been demonstrated to inhibit the disassembly of the t-/v-SNARE complex. nih.govnih.gov In in-vitro experiments using liposomes, the presence of LPC in the membrane prevented the NSF-ATP-mediated dissociation of vesicles, leading to an accumulation of clustered vesicles. nih.govnih.gov This inhibitory effect was also observed in isolated rat brain slices and pancreas. nih.govnih.gov The inhibition of SNARE complex disassembly by LPC suggests a direct interaction between the lipid and the protein complex. nih.gov This mechanism could have implications for cellular processes like protein maturation and secretion, particularly in conditions where LPC levels are altered, such as in some cancers. nih.govnih.gov While LPC inhibits disassembly, other studies have shown that it does not prevent the calcium-triggered loss of the SNARE complex, suggesting that disassembly occurs before the final fusion step. researchgate.net

Alterations in Cell Membrane Properties Affecting Cellular Migration

Lysophosphatidylcholine (LPC) can significantly alter the properties of the cell membrane, which in turn affects cellular migration. nih.govahajournals.org The incorporation of LPC into the cell membrane can lead to changes in membrane fluidity and the packing of lipids. ahajournals.orgnih.gov The degree of saturation of the fatty acid in the LPC molecule appears to play a crucial role in these effects. nih.gov

Studies on B16.F10 melanoma cells have shown that treatment with saturated LysoPC C18:0 leads to membrane rigidification. nih.gov This change in the physical properties of the membrane is thought to be a key factor in the observed reduction of cell migration and metastatic potential. nih.govnih.gov The increased rigidity of the membrane is believed to interfere with the formation of focal adhesion complexes, which are essential for cell motility. nih.gov In contrast, the mono-unsaturated LysoPC C18:1 has a much less pronounced effect on cell migration. nih.gov The inhibition of endothelial cell (EC) migration by lysophospholipids is also related to their chain length and head-group size, which suggests that the spatial disruption of lipid packing is a key mechanism. ahajournals.org Furthermore, LPC can alter ion channel function and increase intracellular free calcium, which can also inhibit EC migration. ahajournals.org The incorporation of fatty acids from exogenous LPC into the cell membrane can lead to a radical shift in the membrane's fatty acid composition, which can influence membrane flexibility, the composition of lipid rafts, and permeability, all of which can affect cellular motility. aacrjournals.org

Effects on Integrin Activity

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in processes like cell migration and metastasis. nih.gov Lysophosphatidylcholine (LPC) has been shown to affect integrin activity, often as a consequence of its effects on cell membrane properties. nih.gov

In melanoma cells, treatment with saturated LysoPC C18:0 was found to attenuate the formation of focal adhesion complexes, which was confirmed by a reduced activity of focal adhesion kinase (FAK). nih.gov This ultimately affects integrin activity, which is a key factor in the spread of metastatic melanoma. nih.gov The mechanism appears to involve the activation of protein kinase C (PKC)δ, which then phosphorylates the proteoglycan syndecan-4. nih.gov This phosphorylation prevents syndecan-4 from forming a complex with PIP2 and PKCα, a necessary step for the formation of focal complexes and subsequent integrin activation. nih.gov This leads to a reduced integrin binding capacity and attenuated migration, without changing the expression levels of the integrins themselves. nih.gov In eosinophils, LPC has been shown to cause a non-store-operated influx of calcium, which in turn activates the β2-integrin CD11b/CD18, promoting eosinophil adhesion. nih.govatsjournals.org This effect is mimicked by other lysophospholipids with a similar molecular shape. nih.govatsjournals.org In neutrophils, however, LPC has been observed to prevent the up-regulation of the β2 integrin CD11b induced by fMLP. aai.org

Data Tables

Table 1: Effects of Lysophosphatidylcholine on Cellular Processes

Cellular Process Effect of LPC Key Mechanistic Details Cell/System Studied
Membrane Permeability Increased Integration into the membrane, disruption of lipid bilayer integrity. nih.govwiley.comsigmaaldrich.com General, Oligodendrocytes, Platelets mdpi.comnih.gov
Cell Viability Induces Necrotic Cell Death Increased intracellular Ca2+, oxidative stress, mitochondrial dysfunction. nih.gov Platelets, Endothelial Cells, Cancer Cells nih.govmdpi.comnih.gov
Myelin Integrity Demyelination Non-specific disruption of myelin lipids. nih.govwiley.comsigmaaldrich.com Myelin Sheath, Oligodendrocytes nih.govmdpi.com
SNARE Complex Function Inhibition of Disassembly Promotes positive membrane curvature, direct lipid-protein interaction. nih.govnih.gov Neuronal SNAREs, Rat Brain, Pancreas nih.govnih.gov
Cellular Migration Inhibition Increased membrane rigidity, altered lipid packing, increased intracellular Ca2+. nih.govahajournals.orgnih.gov Melanoma Cells, Endothelial Cells nih.govahajournals.org

| Integrin Activity | Modulation (Inhibition or Activation) | Affects focal adhesion complex formation, induces Ca2+ influx. nih.govnih.gov | Melanoma Cells, Eosinophils, Neutrophils nih.govnih.govaai.org |

Table 2: Compound Names Mentioned in the Article

Compound Name
Albumin
ATP
Calcium
Cholesterol
Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
Lactate dehydrogenase (LDH)
Lysophosphatidylethanolamine (LPE)
Lysophosphatidylcholine (LPC)
N-ethylmaleimide-sensitive factor (NSF)
Piscidin 1 (P1)
PIP2
Protein Kinase C (PKC)
Soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE)
Syndecan-4
v-SNARE
t-SNARE
LysoPC C18:0
LysoPC C18:1
POPC
POPG

Regulation of Gene Expression by Lysophosphatidylcholine

Lysophosphatidylcholine (LPC) is a bioactive lipid that significantly influences the expression of a wide array of genes involved in inflammation, lipid metabolism, apoptosis, and vascular function.

LPC is a potent inducer of pro-inflammatory gene expression in various cell types. It can stimulate the production of several cytokines and chemokines that are central to the inflammatory response.

In human T lymphocytes, LPC has been shown to enhance the secretion and gene expression of interferon-gamma (IFN-γ), particularly in the presence of other cytokines like interleukin-2 (B1167480) (IL-2). ahajournals.org Studies have also demonstrated that LPC can induce the secretion of tumor necrosis factor-alpha (TNF-α) and IFN-γ from peripheral blood mononuclear leukocytes. nih.gov This effect appears to be mediated, at least in part, through the platelet-activating factor (PAF) receptor, as a specific antagonist of this receptor can inhibit LPC-induced cytokine secretion. nih.gov

Furthermore, in human cardiac fibroblasts, LPC induces the expression of interleukin-6 (IL-6) in a manner that is dependent on cyclooxygenase-2 (COX-2). nih.gov In adipocytes, LPC increases the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. mdpi.com The induction of these inflammatory mediators by LPC contributes to its role in various pathological processes, including atherosclerosis.

Gene/ProteinCell TypeEffect of LPCReference
Interferon-gamma (IFN-γ)Human T lymphocytes, Peripheral blood mononuclear leukocytesEnhances secretion and gene expression ahajournals.orgnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Peripheral blood mononuclear leukocytes, AdipocytesInduces/increases secretion nih.govmdpi.com
Interleukin-6 (IL-6)Human cardiac fibroblasts, AdipocytesInduces expression, Increases release nih.govmdpi.com
Interleukin-1β (IL-1β)AdipocytesIncreases release mdpi.com

Lysophosphatidylcholine significantly impacts the expression of genes that regulate lipid metabolism. In the liver, LPC has been shown to upregulate genes involved in the biosynthesis of cholesterol. nih.gov Conversely, it downregulates genes that are responsible for hepatic fatty acid oxidation. nih.gov

The enzyme lysophosphatidylcholine acyltransferase (LPCAT) plays a crucial role in the remodeling of phosphatidylcholine and is involved in lipid metabolism. e-century.us Different isoforms of LPCAT have distinct roles. For instance, LPCAT3 is involved in modulating the composition of phosphatidylcholine in the plasma membranes of enterocytes, which in turn affects lipid uptake and the metabolism of plasma lipoproteins. e-century.us Activation of liver X receptors (LXRs) can induce the expression of LPCAT3, leading to the incorporation of polyunsaturated fatty acids into phospholipids and alleviating endoplasmic reticulum stress caused by saturated fatty acids. e-century.us

In the context of non-alcoholic fatty liver disease (NAFLD), LPCAT3 has been identified as a key player. Studies have shown that LPCAT3 expression is reduced in the livers of individuals with NAFLD, and its overexpression can protect against hepatic steatosis and inflammation.

Lysophosphatidylcholine can promote apoptosis, or programmed cell death, by inducing the expression of pro-apoptotic genes. One such gene is the XIAP-associated factor 1 (Xaf1). mdpi.com Xaf1 is a tumor suppressor that promotes apoptosis in various cell types. jneurosci.org

In oligodendrocytes, a type of cell in the central nervous system, LPC treatment has been shown to induce the expression of Xaf1. jneurosci.org This induction is mediated through the G protein-coupled receptor GPR17. mdpi.comjneurosci.org The activation of GPR17 by LPC leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn enhances the expression of Xaf1 and promotes apoptosis. jneurosci.org Overexpression of Xaf1 has been shown to reduce cell viability, while its reduction can reverse the apoptotic effects induced by GPR17 activation. jneurosci.org

Furthermore, LPC can induce apoptosis in human coronary artery smooth muscle cells by increasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3, while decreasing the anti-apoptotic protein Bcl-2. researchgate.net Full-length Bid, another pro-apoptotic protein, can insert specific lysophosphatidylcholine species into mitochondrial membranes, priming them for the release of factors that trigger apoptosis. dntb.gov.ua

Lysophosphatidylcholine (LPC) has been demonstrated to induce the expression of both cyclooxygenase-2 (COX-2) and endothelial nitric oxide synthase (eNOS), two enzymes with significant roles in vascular function and inflammation.

In cultured human umbilical vein endothelial cells (HUVECs), LPC induces the mRNA and protein levels of COX-2. nih.gov This increased COX-2 expression is associated with an enhanced synthesis of prostacyclin, a molecule with anti-platelet and vasorelaxant properties. nih.gov The induction of COX-2 by LPC is a result of an increased rate of gene transcription. nih.gov Similarly, in rat vascular smooth muscle cells, LPC increases the expression of COX-2 mRNA and protein in a time- and dose-dependent manner. jst.go.jp In macrophages, LPC has been identified as a downstream mediator in the lipopolysaccharide (LPS)-induced expression of COX-2. aai.orgoup.com

LPC also upregulates the expression of eNOS, an enzyme responsible for the production of nitric oxide (NO) in endothelial cells. nih.gov In HUVECs, LPC increases the transactivity of the eNOS gene. nih.gov This upregulation involves the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways. nih.gov Nuclear run-off experiments have confirmed that LPC acts at the transcriptional level to increase eNOS expression. nih.gov The induction of eNOS by LPC may represent a protective mechanism in the vasculature, as endothelium-derived NO has anti-atherogenic properties. nih.gov

Gene/EnzymeCell TypeEffect of LPCKey Signaling PathwaysReference
Cyclooxygenase-2 (COX-2)Human umbilical vein endothelial cells, Rat vascular smooth muscle cells, MacrophagesInduces mRNA and protein expressionp38 MAPK (in vascular smooth muscle cells) nih.govjst.go.jpaai.orgoup.com
Endothelial Nitric Oxide Synthase (eNOS)Human umbilical vein endothelial cellsUpregulates gene transactivity and expressionc-Jun N-terminal kinase (JNK), ERK1/2 nih.govnih.gov

Biological Activities and Functional Implications of Lysophosphatidylcholine

Immunological Responses Modulated by Lysophosphatidylcholine

Lysophosphatidylcholine (LPC) is an endogenous lysophospholipid that exerts a wide range of modulatory effects on the immune system. It influences the behavior of various immune cells, including lymphocytes, monocytes, macrophages, neutrophils, eosinophils, and Natural Killer T (NKT) cells. Its roles range from inducing cell activation and differentiation to acting as a potent chemoattractant, thereby shaping both innate and adaptive immune responses.

Lymphocyte Activation and Differentiation

Lysophosphatidylcholine plays a significant role in modulating the functions of both T and B lymphocytes. In resting human T lymphocytes, LPC at concentrations of 10-50 µM significantly enhances activation when used as a co-stimulant with other agents like diacylglycerol or phorbol (B1677699) 12-myristate 13-acetate (PMA) plus ionomycin. biomolther.org This activation is marked by increased expression of the alpha subunit of the IL-2 receptor. biomolther.org Furthermore, LPC can induce the secretion of pro-inflammatory cytokines; for instance, it stimulates interferon-gamma (IFN-γ) secretion in peripheral blood mononuclear leucocytes, which points to T-cell activation. nih.gov LPC also up-regulates the expression of the chemokine receptor CXCR4 in human CD4+ T cells, which not only promotes T cell chemotaxis towards the CXCR4 ligand SDF-1 but also boosts SDF-1-induced IL-2 and IFN-γ release from activated CD4+ cells. biomolther.org

Regarding B lymphocytes, LPC has been shown to enhance antibody production. nih.gov In cultures of human peripheral blood mononuclear cells, LPC (16:0) at concentrations of 1-25 µM was found to increase the formation of antibodies, with a particular emphasis on IgA. biomolther.org This effect on antibody secretion was shown to be dependent on the platelet-activating factor (PAF) receptor, as it could be inhibited by a specific PAF receptor antagonist. nih.gov The ability of oxidized low-density lipoprotein (oxLDL), a major source of LPC, to activate T and B cells underscores the role of LPC in linking lipid metabolism with adaptive immunity. ahajournals.org

Cell TypeLPC-Mediated EffectKey Mediators/Markers
T Lymphocytes Co-stimulation of activation. biomolther.orgIL-2 receptor α subunit. biomolther.org
Induction of IFN-γ secretion. biomolther.orgnih.govIFN-γ. biomolther.orgnih.gov
Upregulation of chemokine receptors. biomolther.orgCXCR4. biomolther.org
B Lymphocytes Enhanced antibody production. biomolther.orgnih.govIgA, IgG, IgM. biomolther.org

Neutrophil Priming and Antimicrobial Mechanisms

Lysophosphatidylcholine has complex and sometimes contradictory effects on neutrophil function, acting as both a priming and an inhibitory agent depending on the context. One of its primary roles is to prime neutrophils, enhancing their response to subsequent stimuli. nih.gov Specifically, LPC primes the NADPH oxidase enzyme complex, leading to a more robust production of reactive oxygen species (ROS) when the cell is later activated by agents like formyl-Met-Leu-Phe (fMLP). biomolther.orgnih.gov This priming effect is a key component of the antimicrobial arsenal (B13267) of neutrophils.

Effect on NeutrophilsMechanismKey Molecules/Pathways
Priming Primes NADPH oxidase for enhanced ROS production. biomolther.orgnih.govNADPH oxidase. biomolther.orgnih.gov
Enhanced Bactericidal Activity Increases H2O2 production. H2O2.
Enhances azurophil granule-phagosome fusion. bwise.krAzurophil granules, p38 MAPK. bwise.kr
Inhibition of Oxidant Production Elevates intracellular cAMP. aai.orgnih.govcAMP, Protein Kinase A. aai.orgnih.gov
Other Functions Induces adhesion and degranulation. biomolther.orgnih.govCD11b. nih.gov

Eosinophil Adhesion Dynamics

LPC has a marked effect on eosinophil adhesion, a critical step in their recruitment to sites of allergic inflammation. atsjournals.org Studies using eosinophils from human donors have shown that LPC induces adhesion in a concentration-dependent manner, with maximal adhesion observed at a concentration of 4 μM. atsjournals.org This process is mediated by the activation of the β2-integrin CD11b/CD18 (also known as Mac-1), which facilitates eosinophil binding to endothelial ligands. atsjournals.org

The mechanism underlying this adhesion involves a non-store-operated influx of extracellular calcium (Ca2+). atsjournals.orgnih.gov Unlike many chemoattractants that signal through G-protein coupled receptors (GPCRs) and deplete intracellular calcium stores, LPC's effect is independent of this pathway. atsjournals.org This Ca2+ influx directly leads to the upregulation of the active conformation of CD11b, promoting adhesion. nih.gov However, some research also suggests that certain saturated LPC species can suppress eosinophil effector functions, including CD11b upregulation and chemotaxis, indicating that the specific type of LPC and the local microenvironment can lead to different outcomes. nih.gov

LPC ConcentrationEffect on Eosinophil AdhesionSignaling Pathway
4 μM Maximal adhesion to plated BSA. atsjournals.orgNon-store-operated Ca2+ influx. atsjournals.org
Upregulation of active CD11b/CD18. nih.govActivation of β2-integrin. nih.gov
> 4 μM Decreased adhesion. atsjournals.orgNot specified.
≥ 6 μM Toxic to cells, causing de-adhesion. atsjournals.orgCell toxicity. atsjournals.org

Chemotactic Induction in Immune Cells

A primary and widely reported biological activity of lysophosphatidylcholine is its ability to act as a chemoattractant, inducing the directed migration of various immune cells. biomolther.orgatsjournals.org This function is critical for recruiting leukocytes to sites of inflammation, infection, and tissue damage.

The chemotactic effect of LPC is most prominently documented for monocytes, macrophages, and T lymphocytes. biomolther.orgatsjournals.orgnih.govnih.gov For these cell types, the migration towards an LPC gradient is predominantly mediated through the G protein-coupled receptor G2A. pnas.orgnih.govnih.gov Studies using RNA interference to suppress G2A have shown a significant impairment in T cell and macrophage chemotaxis towards LPC. nih.govpnas.org In addition to its direct chemoattractant effect, LPC can also sensitize cells to other migratory signals by upregulating the expression of other chemokine receptors, such as CXCR4 on T cells and monocytes. biomolther.orgmdpi.com

While the G2A receptor is central, other mechanisms may be involved. For neutrophils, LPC is considered a "find-me" signal released from apoptotic cells to attract phagocytes for clearance. wiley.com LPC has also been shown to induce chemotaxis in Natural Killer (NK) cells. mdpi.com The ability of LPC to orchestrate the movement of multiple immune cell types positions it as a key lipid mediator in the initiation and regulation of inflammatory responses.

Immune Cell TypeChemotactic Response to LPCKey Receptor/Mechanism
Monocytes/Macrophages Strong chemotaxis. atsjournals.orgnih.govpnas.orgG2A. mdpi.comnih.govnih.gov
T Lymphocytes Chemotaxis. biomolther.orgpnas.orgnih.govG2A. pnas.orgnih.govnih.gov
Neutrophils Attraction to apoptotic cells. wiley.comG2A. wiley.com
Eosinophils Migration and infiltration. mdpi.comnih.govNot fully defined.
Natural Killer (NK) Cells Chemotaxis. mdpi.comInvolves a GPCR. mdpi.com

Dual Pro- and Anti-Inflammatory Modulations by Lysophosphatidylcholine

Lysophosphatidylcholine (LPC), a major phospholipid component of oxidized low-density lipoprotein (oxLDL), exhibits a complex and dualistic role in inflammation, acting as both a pro- and anti-inflammatory agent. nih.govbiomolther.orgfrontiersin.org This paradoxical nature depends on the cellular context, the presence of other signaling molecules, and the specific molecular species of LPC involved. nih.govfrontiersin.org

Pro-Inflammatory Activities: LPC is widely recognized for its pro-inflammatory effects, which are implicated in the pathogenesis of atherosclerosis. biomolther.orgmdpi.comresearchgate.net It can stimulate a variety of inflammatory responses, including the production of pro-inflammatory cytokines and the expression of adhesion molecules. researchgate.netresearchgate.net For instance, LPC can induce the expression of heparin-binding epidermal growth factor-like growth factor (HB-EGF) and enhance cytokine-induced interferon-γ (IFN-γ) expression in human T lymphocytes. biomolther.org Furthermore, LPC triggers endothelial cell activation, a critical early step in atherogenesis, by upregulating adhesion molecules and chemokines. temple.edu In human monocytes and endothelial cells, LPC can induce the formation of foam cells and a type of inflammatory cell death called pyroptosis through the activation of the NLRP3 inflammasome. nih.gov It achieves this by increasing the biogenesis of lipid droplets in a manner dependent on the NLRP3 inflammasome pathway. nih.gov

Anti-Inflammatory Activities: Conversely, a growing body of evidence highlights the anti-inflammatory properties of LPC. nih.govbiomolther.org One of the key mechanisms is its ability to modulate Toll-like receptor (TLR) signaling. nih.gov In the absence of classical TLR ligands, LPC can directly activate TLR4 and TLR2, but in their presence, it acts as an inhibitor, thereby exerting an anti-inflammatory effect. nih.gov Another significant anti-atherogenic function is the LPC-mediated promotion of cholesterol efflux from macrophage foam cells, a process crucial for preventing the buildup of atherosclerotic plaques. nih.govahajournals.org Additionally, LPC has been found to inhibit platelet activation and aggregation, which are processes that contribute to vascular inflammation and thrombosis. nih.govmdpi.com LPC can also enhance the suppressive function of regulatory T cells, which play a protective role in atherosclerosis. nih.gov

The conflicting reports in the literature can be attributed to several factors, including the use of different LPC species, variations in experimental concentrations, and the rapid metabolism of LPC into other bioactive lipids like lysophosphatidic acid (LPA). nih.govnih.gov This dual functionality suggests that LPC may act as a homeostatic mediator, capable of either amplifying or dampening inflammatory responses as needed within the vascular system. nih.govbiomolther.orgnih.gov

Vascular System Function and Dysregulation Influenced by Lysophosphatidylcholine

Endothelial Cell Activation and Functional Alterations

Lysophosphatidylcholine is a key bioactive lipid that significantly influences endothelial cell (EC) function, promoting a pro-inflammatory and pro-atherogenic phenotype. mdpi.comphysiology.org One of its primary effects is the activation of endothelial cells, a critical initiating event in the development of atherosclerosis. temple.edu This activation involves the upregulation of various adhesion molecules on the surface of endothelial cells. physiology.org

Specifically, LPC has been shown to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs). nih.govnih.govresearchgate.net This upregulation facilitates the recruitment and adhesion of leukocytes to the vessel wall. researchgate.net The signaling pathway for this process can be mediated by the orphan G protein-coupled receptor G2A. nih.govnih.govsemanticscholar.org Studies have demonstrated that LPC treatment of HUVECs leads to increased ICAM-1 and VCAM-1 expression, an effect that can be suppressed by inhibiting the NF-κB pathway. nih.gov

Furthermore, LPC stimulates ECs to produce inflammatory chemokines and cytokines, which further amplify the inflammatory cascade. mdpi.comtemple.eduphysiology.org It also increases endothelial permeability, compromising the integrity of the endothelial barrier. physiology.org This is achieved, in part, through the activation of protein kinase Cα (PKCα) and RhoA signaling pathways. physiology.org LPC can also inhibit the migration and proliferation of endothelial cells, which is crucial for vascular repair, by interfering with the extracellular signal-regulated kinase (ERK) pathway. ahajournals.org The inhibition of migration is also linked to an increase in intracellular calcium, which activates calpain. ahajournals.org

Table 1: Effects of Lysophosphatidylcholine on Endothelial Cell Function
EffectKey Molecules/Pathways InvolvedFunctional ConsequenceReferences
Upregulation of Adhesion MoleculesICAM-1, VCAM-1, G2A receptor, NF-κBIncreased leukocyte adhesion to endothelium nih.govnih.govresearchgate.netsemanticscholar.org
Increased PermeabilityPKCα, RhoACompromised endothelial barrier function physiology.org
Inhibition of MigrationERK pathway, Intracellular Ca²⁺, CalpainImpaired vascular repair ahajournals.orgahajournals.org
Inhibition of ProliferationERK pathwayImpaired ability to replace damaged cells ahajournals.org
Induction of Inflammatory CytokinesNotch1, ERK1/2Amplification of inflammatory response mdpi.com

Vascular Smooth Muscle Cell Responses

Lysophosphatidylcholine (LPC) elicits significant responses from vascular smooth muscle cells (VSMCs), contributing to the structural changes observed in atherosclerotic lesions. nih.gov Unlike its inhibitory effect on endothelial cells, LPC generally stimulates VSMC proliferation and migration. ahajournals.orgdoi.org These processes are fundamental to the thickening of the artery's intimal layer, a hallmark of atherosclerosis. doi.org

Research indicates that LPC's mitogenic (proliferation-inducing) and chemotactic (migration-inducing) properties are key components of its atherogenic nature. nih.govahajournals.org The mechanism often involves the production of reactive oxygen species (ROS) and the subsequent activation of signaling pathways like the extracellular signal-regulated kinase (ERK1/2) pathway. doi.org The effects of LPC on VSMCs can also be mediated through its conversion to lysophosphatidic acid (LPA) by the enzyme autotaxin. nih.gov LPA then acts on its own receptors, such as LPA1, to stimulate VSMC proliferation and migration via a G-protein-mediated signaling cascade. nih.gov

However, there is also evidence suggesting that LPC can inhibit the proliferation of VSMCs under certain conditions, highlighting the complexity of its effects. spandidos-publications.com For instance, some studies have shown that LPC can induce the expression of C-type natriuretic peptide, which is known to inhibit VSMC migration and proliferation. nih.gov This suggests that the net effect of LPC on VSMCs may depend on a balance between direct stimulatory pathways and indirect inhibitory mechanisms.

Table 2: Vascular Smooth Muscle Cell Responses to Lysophosphatidylcholine
ResponseMediating Factors/PathwaysPathophysiological RelevanceReferences
Stimulation of ProliferationROS, ERK1/2, LPA1 receptor, G-protein signalingContributes to intimal thickening and plaque formation nih.govdoi.orgahajournals.org
Stimulation of MigrationLPA1 receptor, G-protein signalingPromotes accumulation of VSMCs in the intima nih.gov
Induction of Apoptosis-Can contribute to plaque instability at high concentrations ahajournals.org
Inhibition of Proliferation (Context-dependent)C-type natriuretic peptidePotential counter-regulatory mechanism nih.gov

Regulation of Vasorelaxation and Contractility

Lysophosphatidylcholine (LPC) plays a significant role in dysregulating vascular tone by impairing endothelium-dependent vasorelaxation and potentiating vasoconstriction. nih.govnih.govnih.gov A primary mechanism for this is the reduction of nitric oxide (NO) bioavailability. d-nb.infoplos.org NO is a critical molecule produced by endothelial cells that causes vascular smooth muscle to relax. plos.org

LPC, particularly unsaturated species like oleoyl-LPC (18:1), has been shown to decrease the formation of NO in endothelial cells. d-nb.infonih.gov It achieves this by causing the "uncoupling" of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. d-nb.infoplos.org An uncoupled eNOS produces superoxide (B77818) anions instead of NO, which not only reduces the amount of available NO but also increases oxidative stress. d-nb.infoplos.org The superoxide anions can then scavenge any remaining NO, further limiting its ability to induce vasorelaxation. d-nb.info This impairment of endothelium-dependent relaxation by LPC has been demonstrated in isolated aortic rings, where it attenuates the relaxation response to acetylcholine. d-nb.infoplos.orgnih.gov

In addition to impairing relaxation, LPC can enhance contractile responses in blood vessels. nih.govnih.gov Studies have shown that LPC can potentiate the vasoconstrictor effects of agents like the thromboxane (B8750289) A2 mimetic U-46619. nih.gov This effect is also dependent on the endothelium and may involve a reduction in the bioavailability of NO and an increase in endothelium-derived contracting factors like endothelin-1. nih.gov However, some studies also report that LPC can induce vasorelaxation, potentially by stimulating the production of other relaxing factors like prostacyclin or by decreasing the release of the vasoconstrictor endothelin-1. mdpi.com This suggests that the net effect of LPC on vascular tone is a complex balance between its inhibitory effects on NO-mediated relaxation and its potential to stimulate other vasoactive pathways. mdpi.com

Induction of Oxidative Stress in Vascular Tissues

A key component of lysophosphatidylcholine's (LPC) pro-atherogenic activity is its ability to induce significant oxidative stress in vascular tissues. mdpi.comnih.gov Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is a central factor in endothelial dysfunction and the progression of atherosclerosis. portlandpress.com

LPC stimulates the production of ROS, particularly superoxide anions (O₂⁻), in endothelial cells. jst.go.jpnih.gov A primary enzymatic source for this LPC-induced ROS generation is the family of NADPH oxidases (NOX). portlandpress.comjst.go.jp Studies have shown that LPC activates the endothelial NADH/NADPH oxidase system to enhance superoxide production. jst.go.jpnih.gov This activation can occur through a tyrosine kinase-dependent pathway. jst.go.jp

More specifically, research has identified NOX5 as a key player in the early stages of LPC-induced endothelial oxidative stress. portlandpress.comnih.govportlandpress.com LPC increases intracellular calcium levels in human aortic endothelial cells, which in turn activates the calcium-dependent NOX5 enzyme, leading to a burst of ROS production. portlandpress.comnih.govportlandpress.com This NOX5-dependent oxidative stress contributes to subsequent pro-inflammatory processes, such as the increased expression of the adhesion molecule ICAM-1 and enhanced monocyte adhesion to the endothelium. portlandpress.comnih.gov

Furthermore, LPC can induce ROS formation by causing the uncoupling of endothelial nitric oxide synthase (eNOS), which then produces superoxide instead of nitric oxide. d-nb.infonih.gov This not only adds to the oxidative burden but also impairs vasorelaxation. d-nb.info The ROS generated by these mechanisms can then perpetuate vascular damage and inflammation, contributing directly to the development and progression of atherosclerotic lesions. ahajournals.orgportlandpress.com

Table 3: Mechanisms of LPC-Induced Oxidative Stress
MechanismKey Enzyme/ProcessOutcomeReferences
Activation of NADPH OxidasesNOX5, NADH/NADPH oxidase systemIncreased superoxide (O₂⁻) production portlandpress.comjst.go.jpnih.govportlandpress.com
eNOS UncouplingEndothelial Nitric Oxide Synthase (eNOS)Shift from NO production to superoxide production d-nb.infoplos.orgnih.gov
Mitochondrial ROS ProductionIncreased mitochondrial respirationInduction of mitochondrial ROS (mtROS) temple.edu

Platelet Activation and Aggregation Modulation

Lysophosphatidylcholine (LPC) has a complex and somewhat contradictory role in modulating platelet function, with evidence suggesting both pro- and anti-thrombotic activities. nih.govmdpi.com

On one hand, LPC is often considered to contribute to a pro-thrombotic state. It is a component of oxidized LDL, which is known to promote platelet activation. semanticscholar.org Furthermore, LPC can be metabolized by the enzyme autotaxin to form lysophosphatidic acid (LPA), a lipid mediator that is strongly associated with thrombosis and has been found to induce mechanisms that promote clotting. nih.govmdpi.com This LPC-LPA pathway is implicated in the hypercoagulable state seen in some inflammatory conditions. mdpi.com Additionally, by suppressing the synthesis of Tissue Factor Pathway Inhibitor (TFPI) in endothelial cells, LPC can reduce the natural antithrombotic properties of the vascular wall, thereby creating a more pro-coagulant environment. thieme-connect.com LPC also upregulates the expression of thrombosis-related genes like plasminogen activator inhibitor-1 and thrombomodulin in endothelial cells. oup.com

On the other hand, several studies, including some dating back to the 1960s, report that LPC has potent anti-aggregatory effects on platelets. nih.govmdpi.com More recent research confirms that different species of LPC can inhibit platelet aggregation that is induced by various agonists in a dose-dependent manner. nih.govmdpi.com This anti-platelet activity is identified as a key component of the effects observed when lipoproteins are modified by secretory phospholipases. nih.govmdpi.com This suggests that under certain conditions, LPC can act to prevent, rather than promote, platelet aggregation and thrombosis. nih.govmdpi.com

This dual role indicates that the effect of LPC on platelets is highly context-dependent, likely influenced by the specific LPC species, its concentration, and the local vascular environment. nih.gov

Expression of Cell Adhesion Molecules (e.g., ICAM-1, VCAM-1, P-selectin)

Lysophosphatidylcholine (LPC) plays a significant role in inflammatory processes by promoting the expression of key cell adhesion molecules on the surface of endothelial cells, thereby facilitating the recruitment and adherence of leukocytes. This process is a critical early step in the development of atherosclerosis.

Research has demonstrated that LPC can selectively induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) in human and rabbit arterial endothelial cells. nih.gov When endothelial cells are activated by LPC, the upregulation of ICAM-1 and VCAM-1 is significant. nih.gov In cultured rabbit aortic endothelial cells, treatment with LPC led to an increase in both mRNA and cell surface expression of VCAM-1 and ICAM-1, which was directly associated with increased adhesion of monocytes. nih.gov Similarly, in human iliac artery endothelial cells, LPC induced both VCAM-1 and ICAM-1. nih.gov However, in human umbilical vein endothelial cells (HUVECs), some studies have shown that LPC primarily upregulates ICAM-1, with a negligible effect on E-selectin. nih.govtandfonline.com This selective induction distinguishes LPC from other endothelial activators like interleukin 1 or tumor necrosis factor. nih.gov

The mechanism behind this upregulation often involves signaling pathways. For instance, the LPC-G2A-ICAM-1/VCAM-1 pathway has been identified as a contributor to the atherogenic activity of oxidized low-density lipoprotein (oxLDL), of which LPC is a major component. tandfonline.com Studies have shown that treating HUVECs with LPC promotes the upregulation of ICAM-1 and VCAM-1. nih.govtandfonline.com

In addition to ICAM-1 and VCAM-1, LPC also influences the expression of P-selectin, a molecule crucial for the initial rolling of leukocytes on the endothelium. ahajournals.org In vivo studies on the mesenteric microvasculature in rats have shown that LPC can promote leukocyte rolling and adherence by upregulating both ICAM-1 and P-selectin. nih.gov LPC has been demonstrated to elicit rapid P-selectin expression in both platelets and endothelial cells, an effect that appears to be mediated, at least in part, by the activation of Protein Kinase C (PKC). ahajournals.org

Interactive Table: Effect of Lysophosphatidylcholine on Cell Adhesion Molecule Expression

Cell Type Adhesion Molecule Effect of LPC Supporting Evidence
Human and Rabbit Arterial Endothelial Cells ICAM-1, VCAM-1 Upregulation Increased mRNA and cell surface expression, leading to enhanced monocyte adhesion. nih.gov
Human Umbilical Vein Endothelial Cells (HUVECs) ICAM-1, VCAM-1 Upregulation LPC stimulation significantly increased ICAM-1 and VCAM-1 expression. nih.govtandfonline.com
Platelets and Endothelial Cells P-selectin Rapid Upregulation Mediated partially by PKC activation; crucial for initial leukocyte rolling. ahajournals.org
Rat Mesenteric Microvasculature (in vivo) ICAM-1, P-selectin Upregulation Promotes leukocyte rolling and adherence. nih.gov

Central Nervous System Processes and Perturbations Related to Lysophosphatidylcholine

Oligodendrocyte Myelination and Demyelination Mechanisms

Lysophosphatidylcholine is widely utilized as a chemical tool to induce focal demyelination in experimental models, allowing for the study of both the demyelination process and subsequent remyelination. nih.govfrontiersin.org Its mechanism of action is primarily through the disruption of myelin lipids. nih.govwiley.com LPC integrates into cellular membranes, leading to a rapid increase in membrane permeability, which is particularly destructive to the lipid-rich myelin sheath produced by oligodendrocytes. nih.govwiley.com This toxicity is considered specific to myelin and oligodendrocytes, with neurons and other glial cells like astrocytes and microglia being relatively spared. nih.gov

Studies using rodent whole brain spheroid cultures have shown that repeated exposure to LPC leads to a significant loss of myelin basic protein (MBP) and a reduction in the number of myelin sheaths. nih.gov Following the removal of LPC, partial remyelination can be observed, indicating that the damage is, to some extent, reversible. nih.gov The recovery process involves the proliferation of oligodendrocyte precursor cells, which then differentiate to form new myelin. nih.gov

The demyelinating effects of LPC are thought to be a primary result of its properties as a lipid-disrupting agent, rather than being mediated by specific receptor systems or inflammatory processes alone. nih.govwiley.com Interestingly, after injection into white matter, LPC is cleared relatively quickly, but this is followed by an elevation of endogenous LPC, suggesting the brain may have mechanisms to buffer this lysophospholipid. nih.govwiley.com

Pericyte Dynamics and Blood-Brain Barrier Integrity Impairment

The blood-brain barrier (BBB) is a critical structure for maintaining central nervous system (CNS) homeostasis, and pericytes are essential cellular components of this barrier. oaepublish.comnih.gov Pericytes wrap around capillaries and are crucial for regulating BBB integrity, angiogenesis, and cerebral blood flow. nih.govnih.gov Degeneration of pericytes leads to BBB breakdown, allowing neurotoxic molecules from the blood to enter the brain. nih.govnih.gov

Lysophosphatidylcholine has been shown to mediate pericyte loss and disrupt the vascular barrier, contributing to demyelination and motor function defects. nih.gov LPC can impair the barrier function of the endothelium in the brain microvasculature and induce inflammation, partly through G protein-coupled receptor 4 (Gpr4). nih.gov The loss of pericytes, marked by a decrease in markers like platelet-derived growth factor receptor-beta (PDGFR-β), is an early event in several neurodegenerative diseases and is directly linked to BBB breakdown. nih.gov

Modulation of Neurotoxicity and Protein Aggregation

The role of lysophosphatidylcholine in neurotoxicity and protein aggregation is complex and appears to be context-dependent. On one hand, LPC has been shown to exacerbate the neurotoxicity of amyloid-β (Aβ) peptide, a key player in Alzheimer's disease. It promotes the formation of toxic Aβ oligomers and neurotoxic protein aggregation. nih.govresearchgate.net This suggests that inhibiting the generation of LPC could be a therapeutic strategy for some neurodegenerative diseases. nih.gov

Conversely, other research presents a contrasting role for LPC, suggesting it can prevent the pathological aggregation of α-synuclein, the primary component of Lewy bodies in Parkinson's disease. nih.gov Studies have found that α-synuclein preferentially binds to lysophospholipids, particularly LPC. nih.gov This interaction can persistently and effectively inhibit α-synuclein from forming amyloid aggregates. nih.gov A decrease in lysophospholipids, resulting from the inhibition of enzymes like iPLA2, was observed to enhance α-synuclein aggregation in cell models. nih.gov This suggests that for certain proteins, LPC may play a protective role by preventing their misfolding and aggregation.

Interactive Table: Dual Role of Lysophosphatidylcholine in Protein Aggregation

Protein Effect of LPC Implication Source
Amyloid-β (Aβ) Promotes aggregation and neurotoxicity Potential therapeutic target for Alzheimer's Disease by inhibiting LPC generation. nih.govresearchgate.net
α-Synuclein Inhibits pathological aggregation May play a protective role in preventing Parkinson's Disease pathology. nih.gov

Lipotoxicity in Neuronal Cellular Systems Induced by Lysophosphatidylcholine

Excessive levels of lysophosphatidylcholine can induce lipotoxicity in neuronal cells through several mechanisms. researchgate.net High concentrations of LPC can compromise cell membrane integrity and induce oxidative stress, leading to neuronal cell death. researchgate.net The injection of LPC with long saturated fatty acid chains, such as palmitic acid (16:0) or stearic acid (18:0), has been shown to induce lipotoxicity that correlates with brain injury. researchgate.net

In the context of the retina, a specialized part of the CNS, the proper metabolism of LPC is critical for photoreceptor survival. Dysregulation of lipid metabolism, specifically involving lysophosphatidylcholine acyltransferase 1 (LPCAT1) which converts LPC to phosphatidylcholine, can lead to photoreceptor cell death and retinal degeneration. The absence of LPCAT1 leads to an accumulation of LPC and a disruption of fatty acid flux, resulting in mitochondrial reactive oxygen species (ROS) accumulation and subsequent apoptosis of photoreceptor cells.

Cellular Apoptosis and Homeostatic Regulation by Lysophosphatidylcholine

Lysophosphatidylcholine is a multifaceted molecule that plays a significant role in both inducing apoptosis (programmed cell death) and maintaining cellular homeostasis.

At high concentrations, LPC is a potent inducer of apoptosis in various cell types, including endothelial cells and hepatocytes. physiology.orgnih.gov In brain endothelial cells, LPC can cause an overload of cytosolic calcium, a decrease in mitochondrial membrane potential, and the activation of caspase 3, ultimately leading to apoptotic cell death. nih.gov In hepatocytes, LPC-induced lipoapoptosis involves endoplasmic reticulum (ER) stress and the activation of the c-Jun NH2-terminal kinase (JNK) pathway. physiology.org This suggests that the accumulation of LPC, a metabolite of saturated fatty acids like palmitate, can be a key driver of cell death in conditions like non-alcoholic fatty liver disease. physiology.org

Paradoxically, LPC also functions as a crucial signaling molecule in the process of maintaining tissue homeostasis by facilitating the clearance of apoptotic cells. Dying cells release "find me" signals to attract phagocytes like macrophages, and LPC is one of these key chemoattractant signals. frontiersin.orgmdpi.com The release of LPC from apoptotic cells is a caspase-dependent process. frontiersin.org This LPC then acts as a ligand for G protein-coupled receptors on phagocytes, guiding them to the site of cell death for efficient clearance. mdpi.com This process is essential for preventing the accumulation of dead cells and subsequent inflammation, thereby contributing to immune homeostasis. frontiersin.org

The balance of LPC concentration is therefore critical. While physiological levels are necessary for homeostatic processes like the clearance of apoptotic cells, excessive levels, often associated with pathological conditions, can trigger detrimental apoptotic pathways and contribute to disease progression. nih.govcolumbia.edu

Mechanisms of Apoptosis Induction

LPC is a potent inducer of apoptosis in various cell types, initiating a cascade of molecular events that culminate in cell death. physiology.org In hepatocytes, for instance, LPC generated from saturated fatty acids like palmitate can trigger lipoapoptosis, a form of apoptosis induced by lipids. physiology.org This process involves the activation of several key signaling pathways.

One of the primary mechanisms involves the induction of endoplasmic reticulum (ER) stress. physiology.org The accumulation of LPC can disrupt ER function, leading to the unfolded protein response (UPR). This, in turn, activates the c-Jun N-terminal kinase (JNK) pathway. physiology.orgnih.gov Activated JNK, in conjunction with other stress-induced proteins like CAAT/enhancer-binding homologous protein (CHOP), upregulates the expression of the pro-apoptotic BH3-only protein PUMA (p53 upregulated modulator of apoptosis). physiology.orgnih.gov PUMA then promotes the activation of Bax, a key protein in the mitochondrial pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis. nih.gov

Studies have shown that inhibiting JNK or knocking down CHOP can protect cells from LPC-induced apoptosis. physiology.org Similarly, cells lacking PUMA are resistant to the apoptotic effects of LPC. physiology.org In some cell types, such as mouse Leydig cells, LPC-induced apoptosis is mediated by oxidative stress. wiley.com The generation of reactive oxygen species (ROS) appears to be a critical upstream event, as the inhibition of oxidative stress can rescue cells from apoptosis. wiley.com Furthermore, LPC has been observed to induce apoptosis in human endothelial cells, a process linked to the activation of DNA damage response pathways involving ATM/Chk2 and ATR/Chk1. oncotarget.com

Table 1: Key Molecular Players in LPC-Induced Apoptosis

Molecule Role in Apoptosis Effect of LPC References
c-Jun N-terminal kinase (JNK) Activates pro-apoptotic signaling pathways. Activated by LPC-induced ER stress. physiology.orgnih.gov
PUMA A potent pro-apoptotic BH3-only protein. Upregulated by JNK and CHOP activation. physiology.orgnih.gov
CHOP A key transcription factor in ER stress-induced apoptosis. Induced by LPC. physiology.org
Caspases Executioner proteins of apoptosis. Activated downstream of mitochondrial dysfunction. nih.gov
Oxidative Stress Can trigger apoptotic pathways. Induced by LPC in certain cell types. wiley.com

Role as a "Find Me" Signal for Phagocyte Recruitment

In the intricate process of apoptosis, the efficient removal of dying cells is crucial to prevent inflammation and maintain tissue homeostasis. Apoptotic cells release soluble "find-me" signals to attract phagocytes, such as macrophages and dendritic cells, to their location. wikipedia.orgnih.gov Lysophosphatidylcholine is one of the first and most well-characterized of these chemoattractant signals. nih.govfrontiersin.org

The release of LPC from apoptotic cells is a regulated process. frontiersin.org It is orchestrated by the activation of caspase-3, a key executioner caspase, which then cleaves and activates calcium-independent phospholipase A2 (iPLA2). frontiersin.org This enzyme is responsible for generating LPC from membrane phospholipids (B1166683). The subsequent release of LPC into the extracellular environment creates a concentration gradient that phagocytes can sense and follow. frontiersin.org

Phagocytes possess specific receptors that recognize find-me signals like LPC, guiding their migration towards the dying cell. nih.gov This directed migration ensures the timely arrival of phagocytes to engulf the apoptotic cell before it undergoes secondary necrosis, a state where the cell membrane ruptures and releases its potentially harmful intracellular contents. wikipedia.org The successful recognition and engulfment of the apoptotic cell are further mediated by "eat-me" signals exposed on the surface of the dying cell. nih.gov

However, the effectiveness of LPC as a find-me signal is dependent on the establishment of a clear concentration gradient. frontiersin.org In certain pathological conditions where systemic LPC levels are already elevated, this gradient can be disrupted, potentially impairing the recruitment of phagocytes and the clearance of apoptotic cells. frontiersin.org

Impact on Mitochondrial Integrity and Cytochrome C Release

Mitochondria play a central role in the intrinsic pathway of apoptosis. The integrity of the mitochondrial membranes is critical for cell survival, and its disruption is a key event in the apoptotic process. Lysophosphatidylcholine can directly impact mitochondrial integrity, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.govmdpi.com

At higher concentrations, LPC can increase the permeability of the mitochondrial membrane. nih.gov This increased permeability can lead to mitochondrial swelling and a loss of the mitochondrial membrane potential, which is essential for normal mitochondrial function. nih.gov A critical consequence of this loss of integrity is the release of cytochrome c. nih.govnih.govbioblast.at

Cytochrome c is a small heme protein that, in healthy cells, functions as an electron carrier in the respiratory chain located in the inner mitochondrial membrane. nih.govbioblast.at Upon mitochondrial outer membrane permeabilization induced by apoptotic stimuli, including high concentrations of LPC, cytochrome c is released into the cytosol. nih.govnih.gov In the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to the dismantling of the cell. nih.gov

Research has demonstrated a concentration-dependent release of cytochrome c from isolated mitochondria incubated with LPC. nih.gov While lower concentrations of LPC may have minor effects on mitochondrial permeability, increasing concentrations lead to a significant release of cytochrome c, coinciding with impaired mitochondrial function. nih.gov This LPC-induced mitochondrial dysfunction and cytochrome c release are key mechanisms by which LPC contributes to the execution of the apoptotic program. nih.gov

Cancer-Related Cellular Processes and Lysophosphatidylcholine (Mechanistic Studies)

Lysophosphatidylcholine's influence extends to various cellular processes that are fundamental to the development and progression of cancer. Mechanistic studies have revealed its ability to modulate cell proliferation and survival pathways, influence cell migration and metastatic potential, and alter the lipid metabolism within cancer cells.

Modulation of Cell Proliferation and Survival Pathways

LPC can exert both pro-proliferative and anti-proliferative effects on cancer cells, depending on the context and concentration. In some instances, LPC has been shown to inhibit the proliferation of cancer cells. For example, in lung cancer cells, LPC can inhibit proliferation by inducing mitochondrial dysfunction and reprogramming lipid metabolism. nih.govresearchgate.net This involves the upregulation of long-chain acyl-coenzyme A synthase 5 (ACSL5), which in turn affects fatty acid degradation and activates signaling pathways like PI3K/mTOR and Ras/ERK. nih.govresearchgate.net

Conversely, lysophosphatidic acid (LPA), a downstream metabolite of LPC, is known to stimulate cell proliferation and survival in various cancers. researchgate.netplos.org LPA is generated from LPC by the enzyme autotaxin (ATX). researchgate.net LPA then binds to its specific G protein-coupled receptors (GPCRs), activating signaling pathways such as Rho-ROCK and STAT-3, which are known to promote cell proliferation and cell cycle progression in colon cancer cells. plos.org

The balance between LPC and its metabolites, and the expression of their respective receptors and downstream signaling components, can therefore play a crucial role in determining the net effect on cancer cell proliferation and survival.

Influence on Cell Migration and Metastatic Mechanisms

Cell migration is a critical step in the metastatic cascade, the process by which cancer cells spread from the primary tumor to distant sites. LPC has been shown to influence cancer cell migration and metastasis through various mechanisms.

In melanoma cells, saturated LPC (LysoPC C18:0) has been demonstrated to attenuate cell migration. nih.govnih.gov This effect appears to be independent of GPCR signaling and is instead attributed to changes in the physical properties of the cell membrane. nih.govnih.gov The incorporation of saturated fatty acids from LPC into the cell membrane leads to increased membrane rigidity. nih.gov This rigidification appears to interfere with the formation of focal adhesion complexes, which are crucial for cell adhesion and migration. nih.govnih.gov Specifically, treatment with LysoPC C18:0 was found to activate protein kinase C (PKC)δ and deactivate PKCα, leading to reduced activity of focal adhesion kinase (FAK), a key regulator of cell migration. nih.govnih.gov

Furthermore, pretreatment of melanoma cells with high concentrations of saturated LPC has been shown to reduce their adhesion to endothelial cells and platelets, which is a critical step in the process of extravasation and the formation of metastatic colonies. aacrjournals.org This was associated with a reduction in VLA-4-mediated binding to VCAM-1 and P-selectin-dependent interactions. aacrjournals.org In hepatocellular carcinoma, the enzyme lysophosphatidylcholine acyltransferase 1 (LPCAT1), which is involved in LPC metabolism, has been found to promote migration and invasion by inducing epithelial-mesenchymal transition (EMT) via the Wnt/β-catenin signaling pathway. elsevier.es

Table 2: Effects of LPC on Cancer Cell Migration and Metastasis

Cancer Type LPC Species/Related Enzyme Effect on Migration/Metastasis Mechanism References
Melanoma Saturated LPC (C18:0) Attenuated migration and metastasis Increased membrane rigidity, altered focal adhesion formation (reduced FAK activity). nih.govnih.govaacrjournals.org
Hepatocellular Carcinoma LPCAT1 (LPC acyltransferase 1) Promoted migration and invasion Induction of epithelial-mesenchymal transition (EMT) via Wnt/β-catenin pathway. elsevier.es

Alterations in Lipid Metabolism within Cancer Cells

Cancer cells exhibit altered lipid metabolism to meet the demands of rapid proliferation and survival. LPC plays a significant role in this metabolic reprogramming. Solid tumor cells have been shown to rapidly degrade LPC, incorporating its fatty acids into their own phospholipids. researchgate.net This process can lead to significant changes in the fatty acid composition of the cancer cell membrane, affecting its fluidity and signaling properties. researchgate.net

In lung cancer cells, LPC has been found to reprogram lipid metabolism by increasing the accumulation of fatty acids and activating an acyl-CoA-dominated metabolic mode, under the regulation of ACSL5. nih.govresearchgate.net This alteration in fatty acid metabolism is linked to the inhibition of cell proliferation. nih.govresearchgate.net

Furthermore, the rapid hydrolysis of LPC in the tumor microenvironment can create a high local concentration of free fatty acids, which are then taken up by the cancer cells. researchgate.net This can lead to a substantial increase in cellular triglycerides and the formation of lipid droplets. researchgate.net Lipid droplets are not just storage organelles but are also involved in cell signaling. researchgate.net

In colon cancer, analysis of isolated tumor epithelial cells has revealed significant alterations in the phospholipidome, including the upregulation of several lysophosphatidylcholine species containing long-chain and very-long-chain fatty acids. mdpi.com This suggests that altered uptake or incorporation of fatty acids into specific lysophospholipids contributes to the reprogramming of cellular membranes in cancer. mdpi.com The enzyme lysophosphatidylcholine acyltransferase 2 (LPCAT2) has been implicated in promoting the abnormal biosynthesis of phosphatidylcholine in colorectal cancer, contributing to chemoresistance. frontiersin.org

Interaction with Specific Enzymes in Cancer Pathways (e.g., LPCAT isoforms, ACSL5)

Lysophosphatidylcholine (LPC) metabolism is intricately linked with the activity of specific enzymes that play crucial roles in cancer biology. Key among these are the lysophosphatidylcholine acyltransferase (LPCAT) isoforms and long-chain acyl-CoA synthetase 5 (ACSL5).

LPCAT Isoforms:

LPCATs are a family of enzymes responsible for the reacylation of LPC to form phosphatidylcholine (PC), a critical component of cell membranes. e-century.us There are four known isoforms (LPCAT1-4), each with distinct tissue distribution and substrate specificities. e-century.us In the context of cancer, the expression and activity of LPCAT isoforms are often dysregulated.

Overexpression of LPCAT1 has been associated with the progression and metastasis of several human cancers, including hepatocellular carcinoma, oral squamous cell carcinoma, breast cancer, prostate cancer, and colorectal cancer. nih.gov LPCAT1 can protect cancer cells from ferroptosis by reducing the amount of polyunsaturated fatty acids in cell membrane phospholipids. mdpi.com In contrast, some studies suggest that LPCAT1 expression may have a protective role in certain cancers. For instance, in KRAS-mutant pancreatic and lung adenocarcinomas, higher LPCAT1 expression is associated with improved patient survival, potentially by depleting unsaturated phosphatidylserine (B164497) species that are crucial for KRAS nanoclustering and signaling. biorxiv.org

LPCAT2 also plays a significant role in cancer. It is involved in the synthesis of platelet-activating factor (PAF), a potent pro-inflammatory lipid mediator, from lyso-PAF. e-century.us In colorectal cancer cells, LPCAT2-mediated production of lipid droplets has been linked to chemoresistance. researchgate.net

LPCAT3, which shows a preference for stearic acid-containing lysoPC, is involved in the remodeling of various phospholipids. mdpi.com Its role in cancer is an active area of investigation.

The dysregulation of LPCAT isoforms in cancer highlights their importance in maintaining membrane phospholipid homeostasis and their potential as therapeutic targets.

ACSL5:

Acyl-CoA synthetase long-chain family member 5 (ACSL5) is another enzyme that interacts with LPC pathways and influences cancer cell fate. ACSL5 is involved in the activation of long-chain fatty acids, converting them into their acyl-CoA derivatives, which can then be used for various metabolic processes, including lipid synthesis and β-oxidation.

Studies have shown that LPC can upregulate the expression of ACSL5 in lung cancer cells. nih.govresearchgate.net This upregulation of ACSL5 by LPC appears to have an anti-proliferative effect on lung cancer cells. nih.govmdpi.com The proposed mechanism involves the reprogramming of lipid metabolism, leading to an accumulation of fatty acids and a disruption of fatty acid degradation, which ultimately inhibits cancer cell proliferation. nih.govresearchgate.net ACSL5 is thought to modulate cancer cell sensitivity to metabolites and interacts with other proteins involved in lipid metabolism and cell signaling. nih.gov For example, it has been shown to regulate Wnt/β-catenin signaling through palmitoylation. nih.gov

The interaction between LPC and ACSL5 provides a novel perspective on how lipid metabolites can influence cancer cell metabolism and growth, suggesting that targeting this pathway could be a potential therapeutic strategy. nih.govresearchgate.netnih.govstring-db.org

Induction of Oxidative Stress and Membrane Damage in Cancer Cells

Lysophosphatidylcholine can exert cytotoxic effects on cancer cells by inducing oxidative stress and causing membrane damage. nih.govresearchgate.net LPC's amphiphilic nature allows it to insert into the lipid bilayer of cell membranes, which can alter membrane organization and permeability, ultimately leading to cell death through membrane disruption. mdpi.com

Studies on human breast cancer cell lines, such as MDA-MB-231, have demonstrated that LPC, particularly LPC-DHA (docosahexaenoic acid), can induce cell death. nih.govresearchgate.netmdpi.com This cytotoxic effect is associated with an increase in markers of oxidative stress, including heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD-2). mdpi.com The generation of reactive oxygen species (ROS) is a key event in LPC-induced cytotoxicity. oncotarget.comfrontiersin.org In endothelial cells, LPC has been shown to induce the production of superoxide anions, primarily through the activation of NADPH oxidase. oncotarget.comresearchgate.net This increase in ROS can lead to oxidative damage to cellular components, including DNA, and trigger apoptotic pathways. oncotarget.comresearchgate.net

The accumulation of LPC in tissues can create a pro-inflammatory and pro-oxidative environment. researchgate.net For instance, in endothelial cells, LPC can stimulate the production of ROS, which can then lead to cell cycle arrest and apoptosis. oncotarget.com This process is often mediated by the activation of signaling pathways such as the ATM/Chk2 and ATR/Chk1 pathways, which are involved in the DNA damage response. oncotarget.com

The ability of LPC to induce oxidative stress and membrane damage underscores its potential role in cancer cell death and highlights a possible mechanism for the anti-tumor effects observed with certain LPC species. nih.govmdpi.com

Interactions of Lysophosphatidylcholine with Other Lipid Mediators and Biomolecules

The biological activities of lysophosphatidylcholine are often modulated through its interactions with other lipid mediators, carrier proteins, and cellular stimulators. These interactions create a complex signaling network that influences a wide range of cellular processes.

Crosstalk with Lysophosphatidic Acid (LPA) Pathways

A significant interaction exists between LPC and lysophosphatidic acid (LPA) signaling pathways. mdpi.com LPC can be converted to LPA by the enzyme autotaxin (ATX), which possesses lysophospholipase D activity. frontiersin.orglife-science-alliance.org This conversion is a key step in generating the bioactive lipid mediator LPA, which then binds to its own set of G protein-coupled receptors (LPAR1-6) to elicit various cellular responses, including cell proliferation, survival, and migration. frontiersin.orglife-science-alliance.org

This crosstalk is relevant in various physiological and pathological contexts, including cancer. frontiersin.org The ATX-LPA signaling axis is a critical component in many biological processes, and its dysregulation has been implicated in several diseases. life-science-alliance.org For instance, in periodontal ligament cells, there is evidence of a signaling crosstalk between LPA and mechanical stress, where mechanical stress can induce the expression of an enzyme responsible for LPA synthesis. abstractarchives.com

Furthermore, there can be interactions at the receptor level. Overexpression of the G2A receptor, which binds LPC, has been shown to modify cell migration towards LPA, suggesting a potential for crosstalk between the G2A receptor and endogenous LPA receptors. nih.gov This interplay between LPC and LPA pathways highlights a complex regulatory network where the balance between these two lysophospholipids and their respective signaling outputs can significantly impact cellular function.

Role in Arachidonic Acid Release and Eicosanoid Biosynthesis

Lysophosphatidylcholine plays a crucial role in the release of arachidonic acid (AA) and the subsequent biosynthesis of eicosanoids, which are potent inflammatory mediators. nih.govmdpi.com LPC can stimulate the release of AA from cell membranes in a time- and concentration-dependent manner. nih.gov This effect is mediated by the activation of phospholipase A2 (PLA2), the enzyme that hydrolyzes phospholipids at the sn-2 position to release fatty acids like AA. nih.govresearchgate.net

The released AA can then be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. mdpi.comskinident.world These molecules are involved in a wide array of physiological and pathological processes, including inflammation and cancer. frontiersin.org

The incorporation of AA into phospholipids is regulated by lysophospholipid acyltransferases (LPAATs), such as lysophosphatidylcholine acyltransferase 3 (LPCAT3). aai.orgmdpi.com LPCAT3 is involved in the Lands cycle, which controls the fatty acid composition of glycerophospholipids and, therefore, the availability of AA for eicosanoid synthesis. ucla.edu In human macrophages, the activation of Liver X Receptors (LXRs) upregulates LPCAT3, leading to an increased incorporation of AA into phosphatidylcholines. ucla.edu This "priming" of macrophages results in an enhanced release of eicosanoids upon subsequent stimulation. ucla.edu

This intricate relationship between LPC, AA release, and eicosanoid biosynthesis demonstrates how LPC can influence inflammatory responses and other cellular functions by modulating the availability of a key precursor for a diverse family of signaling molecules.

Associations with Plasma Carrier Proteins (Albumin, Lipoproteins including OxLDL)

In the circulation, lysophosphatidylcholine is predominantly bound to carrier proteins, most notably albumin and lipoproteins. mdpi.com It is estimated that about 80% of plasma LPC is bound to albumin. mdpi.com This binding is significant as it can modulate the biological activity of LPC. Albumin can act as a buffer, counteracting some of the effects of LPC, such as LPC-induced cytotoxicity and vasoconstriction. mdpi.comphysiology.orgresearchgate.net The binding of LPC to albumin is a dynamic process, and albumin can stimulate the release of LPC from cells like hepatocytes when a suitable acceptor is present. nih.gov

LPC is also a significant component of lipoproteins, including low-density lipoprotein (LDL) and high-density lipoprotein (HDL). mdpi.com It is particularly enriched in oxidized LDL (oxLDL), where it is formed through the oxidation of phosphatidylcholine or by the action of phospholipase A2. nih.govahajournals.orgnih.gov The presence of LPC in oxLDL contributes to its pro-atherogenic and immunomodulatory properties. nih.govahajournals.orgnih.gov LPC in oxLDL can activate endothelial cells and stimulate immune responses. ahajournals.org

Synergistic Effects with Other Cellular Stimulators

A characteristic feature of lysophosphatidylcholine's biological activity is its ability to act synergistically with other cellular stimulators. biomolther.org While LPC on its own can sometimes be a weak stimulator, its effects are often significantly amplified in the presence of other agonists. biomolther.org

A prominent example of this is the priming of neutrophils for an enhanced respiratory burst. biomolther.org LPC can also synergize with other stimuli in various immune cells, including lymphocytes and monocytes/macrophages. biomolther.org This synergistic action is often linked to LPC's ability to increase intracellular calcium concentrations. biomolther.org

In the context of vascular smooth muscle cell (VSMC) proliferation, LPC has been shown to act synergistically with serotonin (B10506) (5-HT). ahajournals.orgahajournals.org Mildly oxidized LDL, which is rich in LPC, also exhibits this synergistic effect with 5-HT. ahajournals.orgahajournals.org This synergy is mediated by both LPC and reactive oxygen species (ROS). ahajournals.orgahajournals.org The combination of LPC, hydrogen peroxide (a form of ROS), and 5-HT results in a potent stimulation of DNA synthesis and an increase in VSMC number. ahajournals.orgahajournals.org

These synergistic interactions highlight the role of LPC as a modulator of cellular responses, capable of sensitizing cells to other stimuli and thereby amplifying downstream signaling events. This property is crucial for understanding the full spectrum of LPC's biological effects in various physiological and pathological conditions.

Lysophosphatidylcholine-Docosahexaenoic Acid (LPC-DHA) Conjugates and their Cellular Impact

Lysophosphatidylcholine-docosahexaenoic acid (LPC-DHA) is a specific form of lysophosphatidylcholine where the essential omega-3 fatty acid, docosahexaenoic acid (DHA), is attached. This conjugate has garnered significant scientific interest due to its unique biological activities and its role as a preferred carrier for transporting DHA across the blood-brain barrier (BBB). physiology.orgnih.gov The cellular impact of LPC-DHA is multifaceted, influencing processes from brain development and function to cancer cell viability and tissue repair.

The primary transporter for LPC-DHA into the brain is the Major Facilitator Superfamily Domain containing 2A (Mfsd2a), located in the endothelial cells of the BBB. plos.orgnih.gov This transporter facilitates the sodium-dependent uptake of LPC-DHA, but not free DHA, ensuring the enrichment of this crucial fatty acid in the central nervous system. physiology.orgmdpi.com This transport mechanism is vital for normal brain growth and DHA accretion, particularly in the postnatal period. plos.org

Research Findings on Cellular Impact

Brain and Neuronal Cells:

In the developing brain, LPC-DHA transported by Mfsd2a plays a crucial role in regulating membrane phospholipid composition and brain growth. plos.org Research in mouse models indicates that a deficiency in Mfsd2a at the BBB leads to reduced brain DHA levels and subsequent microcephaly. plos.org Mechanistically, LPC-DHA treatment in primary neural stem cells has been shown to down-regulate the activation of sterol regulatory-element binding proteins (Srebp-1 and Srebp-2), which in turn decreases lipogenesis. plos.org This creates a negative feedback loop where LPC-DHA helps maintain the homeostasis of membrane phospholipids. plos.org

Beyond development, LPC-DHA demonstrates significant neuroprotective effects. Studies on animal models of cardiac arrest and hypoxic-ischemic brain injury have found that plasma levels of LPC-DHA decrease following such events. ahajournals.orgbohrium.com Supplementation with LPC-DHA was shown to normalize brain levels of the conjugate, reduce neuronal cell death, and alleviate the activation of astrocytes, which are involved in the inflammatory response in the brain. ahajournals.orgbohrium.comresearchgate.net Furthermore, LPC-DHA treatment in mixed primary brain cell cultures protected both neurons and astrocytes. bohrium.com In adult mice, oral administration of LPC-DHA, but not free DHA, led to a more than two-fold increase in brain DHA content and markedly improved spatial learning and memory. nih.gov This cognitive improvement was associated with an increase in brain-derived neurotrophic factor (BDNF). nih.gov

Cancer Cells:

LPC-DHA has been shown to have specific cytotoxic effects on certain cancer cells. A study comparing various DHA-carrying lipids on the viability of the MDA-MB-231 human breast cancer cell line revealed a strong structure-function relationship. nih.govnih.gov LPC-DHA was the most effective compound in reducing cancer cell viability, demonstrating significantly higher potency than free DHA, phosphatidylcholine-DHA (PC-DHA), and various acylglycerol forms of DHA. nih.govalzdiscovery.orgresearchgate.net

The mechanism behind this cytotoxicity involves the induction of oxidative stress and cell membrane damage. nih.govresearchgate.net Treatment of MDA-MB-231 cells with LPC-DHA led to an increase in oxidative stress markers like HO-1 and SOD-2. nih.gov The amphiphilic nature of LPC-DHA allows it to incorporate into the cancer cell membrane, disrupting its organization and permeability, which ultimately leads to cell death. nih.gov

Table 1: Comparative Cytotoxicity of DHA Carriers on MDA-MB-231 Breast Cancer Cells

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a substance needed to inhibit a biological process by half. A lower IC50 value indicates greater potency.

CompoundIC50 (µM)Efficacy Ranking
LPC-DHA 23.71 (Most Effective)
PC-DHA 672
MAG-DHA 1733
Free DHA >200 (Not Calculable)4
DAG-DHA Not Toxic5
TAG-DHA Not Toxic5

Data sourced from studies on the MDA-MB-231 human breast cancer cell line. nih.govnih.govresearchgate.net

Table 2: Cellular Mechanisms of LPC-DHA in Different Cell Types

Cell TypeKey Protein/Pathway InvolvedObserved Cellular Impact
Brain Endothelial Cells Mfsd2a TransporterFacilitates transport of DHA into the brain. physiology.orgplos.orgnih.gov
Neural Stem Cells Srebp-1, Srebp-2Down-regulates lipogenesis, maintains phospholipid homeostasis. plos.org
Neurons / Astrocytes Inflammatory and Apoptotic MarkersAlleviates cell death, inflammation, and mitochondrial dysfunction post-injury. ahajournals.orgbohrium.com
MDA-MB-231 Breast Cancer Cells Oxidative Stress Pathways (HO-1, SOD-2)Induces oxidative stress and membrane damage, leading to cell death. nih.gov
Kidney Proximal Tubules Mfsd2a TransporterPromotes recovery and restores structure after acute injury. asbmb.org

Other Cellular Systems:

The impact of LPC-DHA extends to other tissues. In preclinical models of acute kidney injury, treatment with LPC-DHA improved kidney function, reduced damage, and restored the structure of proximal tubules. asbmb.org The activity of the Mfsd2a transporter was identified as a key factor in the rate of recovery. asbmb.org

Furthermore, the biological activity of lysophosphatidylcholine is dependent on its attached fatty acid. mdpi.com While LPC with saturated fatty acids can be pro-inflammatory, LPC-DHA, with its polyunsaturated acyl chain, can act as an anti-inflammatory lipid mediator. mdpi.com This suggests a role for LPC-DHA in counteracting inflammation.

Advanced Research Methodologies and Approaches for Lysophosphatidylcholine Studies

In Vitro and In Vivo Models for Mechanistic Investigations

To understand the complex roles of lysophosphatidylcholine (LPC) in various biological processes, researchers employ a range of in vitro and in vivo models. These models are crucial for dissecting the molecular mechanisms underlying LPC's effects on cells and organisms.

In Vitro Models:

Cell Culture Systems: Cultured cells are fundamental tools for studying the direct effects of LPC. For instance, human endothelial cells have been used to investigate LPC-induced foam cell formation, a key event in atherosclerosis. frontiersin.org In these studies, endothelial cells treated with LPC showed increased formation of lipid droplets. frontiersin.org Similarly, the human monocytic cell line THP-1 is utilized to explore inflammatory responses to LPC. aai.org Researchers have also used T lymphoid cell lines to study LPC-induced cell migration, demonstrating the role of the G2A receptor. nih.gov Furthermore, the B16.F10 melanoma cell line has been instrumental in showing that high concentrations of saturated LPC can alter cell surface morphology and reduce adhesion, potentially inhibiting metastasis. aacrjournals.org To study the impact on proangiogenic activities, human CD34+ cell-derived endothelial progenitor cells (EPCs) have been employed, revealing that LPC can suppress their angiogenic potential. frontiersin.org

Isolated Organ and Tissue Preparations: While not explicitly detailed in the provided search results, isolated organ systems, such as perfused livers or hearts, can be used to study the metabolic and physiological effects of LPC in a more integrated system than cultured cells, without the complexities of a whole organism.

Reconstituted Systems: Artificial membrane systems, like liposomes, are used to study the biophysical interactions of LPC with lipid bilayers. These models help in understanding how LPC affects membrane properties such as permeability and curvature.

In Vivo Models:

Animal Models:

Mouse Models: Mice are extensively used to investigate the systemic effects of LPC. For example, mouse models of diabetes have been used to show that LPC can lower blood glucose levels. researchgate.net In studies of atherosclerosis, apolipoprotein E knockout mice are used to examine the role of LPC as a risk factor. acs.org To study neuroinflammation, Abcd1tm1Kds mice have been utilized, identifying specific LPC species as potential biomarkers. nih.gov Animal models are also critical for investigating the in vivo relevance of in vitro findings, such as the reduced lung metastasis observed after treating melanoma cells with LPC ex vivo before injection into mice. aacrjournals.org Furthermore, in vivo studies in mice have shown that LPC administration can enhance the phagocytic activity of macrophages. biomolther.org

Rat Models: Rats have been used to study the impact of LPC on the intestinal uptake of nutrients. ptfarm.pl

These diverse models, from single cells in a dish to complex animal systems, provide a multi-layered approach to understanding the multifaceted roles of lysophosphatidylcholine in health and disease.

Computational Modeling and Molecular Dynamics Simulations in Lysophosphatidylcholine Research

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the behavior of lysophosphatidylcholine (LPC) at the molecular and atomic levels. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Coarse-Grained and All-Atom Simulations:

Coarse-grained (CG) molecular dynamics simulations simplify the system by grouping atoms into larger "beads," enabling the study of larger systems and longer timescales. nih.gov This method has been used to investigate how the asymmetric incorporation of LPC into a lipid bilayer can induce significant membrane curvature. nih.gov These simulations have also helped to understand how LPC modulates the pressure profile within the membrane, which is crucial for the function of mechanosensitive channels. nih.gov

All-atom discrete molecular dynamics (DMD) simulations provide a more detailed view by modeling every atom explicitly. nih.govresearchgate.net DMD simulations have been employed to study the interaction between LPC micelles and the human islet amyloid polypeptide (IAPP), revealing that LPC can inhibit the amyloid aggregation of IAPP by stabilizing its monomeric form. nih.gov This suggests a potential protective mechanism against type 2 diabetes. nih.gov

Key Research Findings from Simulations:

Membrane Perturbation: MD simulations have shown that LPC can significantly perturb membrane properties. The asymmetric insertion of LPC into one leaflet of a bilayer leads to changes in the lateral pressure profile and can induce membrane curvature. nih.govnih.gov This is attributed to the cone-like shape of the LPC molecule. The degree of this perturbation is linked to the packing of lipid headgroups. nih.gov

Interaction with Peptides and Proteins: Simulations have been crucial in understanding how LPC interacts with various peptides. For example, MD simulations have visualized how peptide helices interact with different forms of LPC, leading to the formation of micelles around the peptide. researchgate.net In the case of the antimicrobial peptide piscidin 1, simulations revealed that LPC enhances its membrane-permeabilizing efficacy by increasing the number of membrane defects. nih.gov

Inhibition of Amyloid Aggregation: A significant finding from DMD simulations is the ability of micellar LPC to inhibit the aggregation of IAPP. nih.gov The simulations suggest that the high curvature of LPC micelles prevents the formation of the flat β-sheets that characterize amyloid fibrils. nih.gov

Molecular Docking:

Molecular docking is another computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been used to demonstrate that in the enzymatic synthesis of LPC enriched with n-3 polyunsaturated fatty acids, 1-acyl-sn-glycero-3-lysophosphatidylcholine (sn-1 acyl LPC) is the primary product. acs.org

These computational approaches provide a powerful complement to experimental studies, offering a detailed, dynamic view of LPC's interactions and its influence on biological membranes and macromolecules.

Targeted Metabolomics and Lipidomics Approaches

Targeted metabolomics and lipidomics are powerful analytical strategies that allow for the precise and quantitative measurement of specific groups of molecules, such as lysophosphatidylcholines (LPCs), within a biological sample. acs.orgfrontiersin.org These approaches are crucial for identifying biomarkers and understanding the metabolic pathways involving LPC in various physiological and pathological states.

The primary analytical technique employed in targeted lipidomics is mass spectrometry (MS) , often coupled with a separation method like liquid chromatography (LC-MS) . acs.orgacs.orgahajournals.org This combination allows for the sensitive and specific quantification of numerous lipid species simultaneously. ahajournals.org Another approach is direct infusion MS , also known as shotgun lipidomics , which offers high throughput but may be less effective for detecting low-abundant species. acs.orgahajournals.org

Key Applications and Findings:

Cancer Biomarker Discovery: A novel targeted lipidomics strategy was developed to quantify 60 different LPCs in plasma. acs.org This method was successfully used to identify multi-LPC signatures that could differentiate between various types of cancer (lung, breast, colorectal, and gastric) and healthy controls. acs.org

Neuroinflammation: In a mouse model of X-linked adrenoleukodystrophy, targeted metabolomics identified LysoPC a C20:3 and lysoPC a C20:4 as potential biomarkers for neuroinflammation. nih.gov Analysis of serum from human patients with the same disease also showed different concentrations of these lipids at various disease stages. nih.gov

Glaucoma: A targeted metabolomics study of the aqueous humor in glaucoma patients revealed significantly altered levels of numerous metabolites, including some this compound, compared to healthy controls. frontiersin.org

Aging and Physical Performance: In a study on older adults, targeted metabolomics identified low plasma levels of LPC 18:2 as a significant predictor of a future decline in gait speed. oup.comunibo.it

Dietary Interventions: A targeted metabolomics study in healthy women showed that a high-fructose diet led to an increase in mean lysophosphatidylcholine levels in obese individuals, highlighting the impact of diet on lipid metabolism. nih.gov

Methodological Aspects:

Sample Preparation: Proper sample preparation is critical to avoid artificial changes in LPC levels. nih.gov Common extraction methods use nonpolar organic solvents like chloroform (B151607) or methyl-tert-butyl ether (MTBE). acs.org

Quantification Strategy: A "model-prediction" strategy has been developed where analytical parameters for any given LPC can be predicted based on its acyl chain length and number of double bonds. acs.org This improves the sensitivity, accuracy, and coverage of targeted lipidomics. acs.org

Data Analysis: Statistical methods such as Student's t-test, logistic regression-ROC analysis, and partial least squares discriminant analysis (PLS-DA) are used to identify significant changes in LPC levels and to build predictive models. acs.orgnih.gov

Below is an interactive table summarizing findings from selected targeted metabolomics studies on Lysophosphatidylcholine.

Study FocusBiological MatrixModelKey LPC FindingsAnalytical ApproachReference
Cancer Biomarker DiscoveryPlasmaHumanIdentified multi-LPC indexes to differentiate between lung, breast, colorectal, and gastric cancer.LC-MS/MS acs.org
NeuroinflammationSerumMouse (Abcd1tm1Kds) & HumanLysoPC a C20:3 and lysoPC a C20:4 identified as potential biomarkers for neuroinflammation.AbsoluteIDQ p180 Kit nih.gov
GlaucomaAqueous HumorHumanSignificantly altered levels of some LPCs in glaucoma patients.AbsoluteIDQ™ p180 Kit frontiersin.org
Aging and Gait SpeedPlasmaHumanLow plasma LPC 18:2 predicts accelerated decline in gait speed.Targeted Metabolomics oup.comunibo.it
Dietary Fructose (B13574) EffectsPlasmaHuman (Obese)High fructose diet increased mean LPC levels.Targeted Metabolomics nih.gov

Microscopy Techniques for Cellular and Membrane Analysis (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM):

SEM is a powerful tool for examining the surface topography of cells with high resolution. It has been widely used in LPC research to observe alterations in cell shape and surface features.

Erythrocytes (Red Blood Cells): Early studies used SEM to examine the effect of LPC on the shape of human erythrocytes. nih.gov These studies showed that LPC induces echinocytosis, a process where the normally disc-shaped red blood cells become spiculated. nih.gov The amount of LPC required to cause this change was found to depend on the cholesterol content of the cell membrane. nih.gov

Cancer Cells: In studies on B16.F10 melanoma cells, SEM revealed remarkable changes in the cell surface morphology after treatment with LPC. aacrjournals.org These changes included an altered number of filopodial spikes, which are thin, finger-like projections involved in cell migration. aacrjournals.org Similarly, SEM has been used to study membrane damage in leukemic cell lines exposed to LPC and other ether lipids, showing the formation of blebs and holes on the cell surface. nih.gov

Macrophage Foam Cells: In the context of atherosclerosis, electron microscopy was used to analyze vesicles released from macrophage foam cells treated with LPC. ahajournals.org This analysis confirmed the presence of vesicular lipoproteins in the culture medium, suggesting that LPC promotes cholesterol efflux from these cells. ahajournals.org

Fluorescence and Confocal Microscopy:

These techniques use fluorescent probes to label specific cellular components, allowing for the visualization of dynamic processes within living cells.

Lipid Droplet Formation: Confocal microscopy with the fluorescent probe BODIPY has been used to visualize the accumulation of lipid droplets in human monocytes and endothelial cells treated with LPC, a key feature of foam cell formation. frontiersin.org

Neutrophil Motility and NETs: Fluorescence microscopy is used to track the migration of neutrophils in real-time. frontiersin.org Studies have shown that LPC can regulate neutrophil motility. frontiersin.org This technique, combined with fluorescent dyes that stain DNA (like Sytox-orange), is also used to visualize the formation of Neutrophil Extracellular Traps (NETs), a process that can be modulated by LPC. frontiersin.org

Protein Translocation: Confocal microscopy can track the movement of proteins within a cell. For example, it has been used to show the translocation of High Mobility Group Box 1 (HMGB1), a damage-associated molecular pattern, from the nucleus to the cytoplasm in endothelial cells and monocytes stimulated with LPC. frontiersin.org

Cellular Uptake: The uptake of fluorescently labeled molecules can be monitored to assess membrane permeability. For instance, the uptake of dyes like YO-PRO1 has been observed in macrophages treated with LPC, indicating changes in membrane integrity. aai.org

Transmission Electron Microscopy (TEM):

TEM provides ultra-high-resolution images of the internal structures of cells. It has been used to complement SEM studies by providing detailed ultrastructural information on how LPC affects cellular organelles and membrane integrity. spandidos-publications.com

The following table summarizes the applications of various microscopy techniques in Lysophosphatidylcholine research.

Microscopy TechniqueCell/System StudiedObserved Effect of LPCReference
Scanning Electron Microscopy (SEM)Human ErythrocytesInduction of echinocytosis (spiculation). nih.gov
Scanning Electron Microscopy (SEM)B16.F10 Melanoma CellsAltered cell surface morphology and number of filopodia. aacrjournals.org
Scanning Electron Microscopy (SEM)Leukemic Cell LinesFormation of membrane blebs and holes. nih.gov
Electron MicroscopyMouse Macrophage Foam CellsRelease of vesicular lipoproteins. ahajournals.org
Confocal MicroscopyHuman Monocytes & Endothelial CellsIncreased lipid droplet (foam cell) formation. frontiersin.org
Fluorescence MicroscopyNeutrophilsModulation of cell motility and NET formation. frontiersin.org
Confocal MicroscopyHuman Endothelial Cells & MonocytesTranslocation of HMGB1 from nucleus to cytoplasm. frontiersin.org

Biosensor Applications in Receptor-Mediated Lysophosphatidylcholine Studies

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect a chemical substance. In the context of lysophosphatidylcholine (LPC) research, biosensors are primarily used to study the interactions between LPC and its putative receptors, most notably the G protein-coupled receptors (GPCRs) G2A (GPR132) and GPR55.

Studying Receptor Activation and Signaling:

G2A Receptor: LPC has been identified as a high-affinity ligand for G2A, a receptor primarily expressed in lymphocytes. nih.gov Activation of G2A by LPC leads to several downstream signaling events, including an increase in intracellular calcium concentration and the activation of the ERK mitogen-activated protein kinase pathway. nih.gov Experimental systems using T lymphoid cell lines have been developed to study the functional consequences of the LPC-G2A interaction, such as chemotaxis (cell migration). nih.gov These systems are valuable for understanding the structural requirements for LPC recognition by G2A. nih.gov

GPR55 Receptor: While lysophosphatidylinositol (LPI) is considered the primary endogenous ligand for GPR55, some studies have explored the effects of LPC on this receptor. ptfarm.plnih.gov Biosensor platforms, such as those based on β-arrestin recruitment, are used to screen for and characterize ligands of GPR55. nih.govbioscientifica.com For example, a β-arrestin green fluorescent protein biosensor assay was used to confirm that LPI is a GPR55 agonist. nih.gov Such assays can also be used to investigate potential cross-talk or interactions between LPC and GPR55 signaling pathways.

Bioluminescence Resonance Energy Transfer (BRET): BRET is a powerful biosensor technique used to study protein-protein interactions in live cells. It has been employed to demonstrate that the GPR55 receptor can form specific interactions (heteromers) with other receptors, such as the sphingosine-1-phosphate receptor S1P5. nih.gov While not directly studying LPC, this technology provides a framework for investigating how LPC-binding receptors might interact with other signaling proteins, potentially modulating their function.

Types of Biosensor Assays Used:

Biosensor/Assay TypePrincipleApplication in LPC-Related ResearchKey FindingsReference
Calcium Flux Assays Measures changes in intracellular calcium concentration upon receptor activation, often using fluorescent calcium indicators.To demonstrate G2A activation by LPC.LPC binding to G2A triggers an increase in intracellular calcium. nih.gov
β-Arrestin Recruitment Assays Detects the recruitment of β-arrestin to an activated GPCR, often using resonance energy transfer (BRET/FRET) or enzyme complementation.Used to screen for GPR55 ligands and characterize their signaling.Confirmed LPI as a GPR55 agonist and identified other cannabinoid ligands that also activate the receptor. nih.gov
Reporter Gene Assays Measures the transcriptional activity of a reporter gene (e.g., luciferase) linked to a specific signaling pathway (e.g., CREB for cAMP).To study downstream signaling from LPC-activated receptors.LPC has been shown to increase cAMP levels in various immune cells. biomolther.org biomolther.org
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity of two proteins tagged with a bioluminescent donor and a fluorescent acceptor.To study receptor-receptor interactions (heterodimerization).Demonstrated that GPR55 can form specific interactions with the S1P5 receptor. nih.gov

These biosensor applications are critical for confirming ligand-receptor pairings, dissecting the initial steps of signal transduction, and screening for novel compounds that modulate the activity of LPC receptors. They provide a dynamic and quantitative understanding of how LPC exerts its effects at the receptor level.

Q & A

Q. What methods are recommended for extracting LPC from biological samples, and how can lipid decomposition be minimized?

The Bligh and Dyer method is widely used for lipid extraction. This involves homogenizing tissues in a chloroform:methanol (2:1 v/v) mixture, followed by phase separation with additional chloroform and water. The chloroform layer contains lipids, including LPC, while non-lipids remain in the methanolic layer. Key advantages include rapidity (~10 minutes), reproducibility, and minimized lipid degradation due to reduced exposure to oxidative conditions . For tissues prone to lipid decomposition (e.g., frozen fish), maintaining low temperatures during homogenization and avoiding prolonged storage of extracts at room temperature are critical.

Q. How can LPC levels be quantified in biological samples, and what are critical considerations for assay accuracy?

LPC quantification often employs enzymatic assays or chromatographic techniques. For enzymatic assays:

  • Phosphatidylcholine (PC) Hydrolysis : Use phospholipase D to convert PC to choline, followed by choline oxidase to produce H₂O₂, which is measured colorimetrically .
  • Key Considerations :
    • Replicates : Perform assays in duplicate to account for variability .
    • Standard Curves : Generate fresh standard curves for each experiment to ensure linearity (e.g., 0–50 nmol/well) .
    • Background Subtraction : Subtract sample background signals (e.g., autofluorescence) to improve accuracy .
      Chromatographic methods like LC-MS/MS provide higher specificity for individual LPC species (e.g., 16:0 vs. 18:1 LPC) .

Q. What role does LPC play in cellular signaling and disease pathogenesis?

LPC is a bioactive lipid implicated in:

  • Atherogenesis : LPC in oxidized LDL induces endothelial expression of adhesion molecules (VCAM-1, ICAM-1) and monocyte chemotaxis, promoting plaque formation .
  • Diabetic Cardiomyopathy : LPC activates the TLR4/ZNF480/AP-1/NF-κB pathway, exacerbating myocardial inflammation and injury .
  • Metabolic Disorders : Elevated LPC species correlate with insulin resistance in normal-weight individuals but not in obese cohorts, suggesting weight-dependent mechanisms .

Advanced Research Questions

Q. How does LPC modulate immune cell recruitment in atherosclerosis, and what molecular pathways are involved?

LPC acts as a chemoattractant for monocytes via:

  • Adhesion Molecule Upregulation : In arterial endothelial cells, LPC increases VCAM-1 and ICAM-1 expression through protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) activation .
  • G-Protein-Coupled Receptors (GPCRs) : Orphan receptors like G2A and GPR4 may mediate LPC-induced monocyte migration, though direct ligand binding remains debated .
  • Selectivity : Unlike cytokines (e.g., TNF-α), LPC does not induce E-selectin, highlighting its unique pro-atherogenic signaling .

Q. What lipidomic approaches are used to identify LPC associations with obesity and insulin resistance?

  • Mass Spectrometry (MS) : Untargeted MS identifies LPC species (e.g., LPC 14:0, 16:0) in plasma. Normal-phase LC separates lipids by polarity, while tandem MS/MS confirms structures .
  • Statistical Adjustments :
    • Stratification : Analyze data by BMI subgroups to uncover weight-specific mechanisms (e.g., LPC 14:0 linked to insulin resistance in normal-weight subjects) .
    • Covariates : Adjust for LDL/HDL cholesterol, diet, and physical activity to isolate LPC effects .

Q. How can LC-MS/MS be optimized for analyzing LPC species in clinical samples?

  • Sample Preparation : Use Bligh-Dyer extraction with internal standards (e.g., deuterated LPC 17:0) to control for recovery .
  • Chromatography : Reverse-phase C18 columns with gradients of acetonitrile/water (0.1% formic acid) resolve LPC isomers .
  • Data Analysis :
    • Peak Integration : Quantify using area-under-the-curve for target ions (e.g., m/z 496.3 for LPC 16:0).
    • Statistical Tests : Apply independent t-tests for group comparisons (e.g., healthy vs. diseased) and Pearson correlation for clinical parameter associations .

Q. What mechanisms link lysophosphatidylcholine acyltransferase 1 (LPCAT1) to cancer progression?

  • Phospholipid Remodeling : LPCAT1 converts LPC to PC, altering membrane composition. In clear-cell renal carcinoma, LPCAT1 upregulation increases saturated PC species (e.g., PC 16:0/16:0), promoting tumor cell proliferation .
  • Prostate Cancer : Elevated LPCAT1 expression correlates with higher Gleason scores, potentially through enhanced lipid signaling via GPCRs .

Key Methodological Considerations

  • Contradictions in Data : While LPC generally promotes inflammation, its role in insulin resistance varies by metabolic context. For example, LPC 14:0 is protective in obesity but detrimental in lean individuals .
  • Technical Limitations : Commercial assay kits may cross-react with structurally similar lipids (e.g., sphingomyelins). Validate results with orthogonal methods like MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.